H-Leu-his-OH
説明
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-7(2)3-9(13)11(17)16-10(12(18)19)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOBNBRUDDUEEY-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
H-Leu-His-OH: A Technical Whitepaper on Inferred Biological Functions and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-Leu-His-OH, composed of L-leucine and L-histidine, is cataloged as a metabolite, yet its specific biological functions and signaling pathways remain largely uncharacterized in peer-reviewed literature.[1][2] This technical guide synthesizes the known roles of its constituent amino acids and related dipeptides to infer potential biological activities for this compound. We propose hypothetical signaling pathways and provide detailed, actionable experimental protocols to facilitate future research into this molecule. This document serves as a foundational resource for investigating the therapeutic and physiological potential of this compound.
Introduction
This compound is a dipeptide formed from the essential amino acids L-leucine and L-histidine.[1] While listed in metabolic databases such as the Human Metabolome Database as an "expected" metabolite, it has not been definitively quantified in human tissues or biofluids, suggesting it may be a transient product of protein catabolism.[2][3] The biological significance of many dipeptides is increasingly recognized, with some exhibiting unique physiological or cell-signaling effects distinct from their constituent amino acids.[2] Given the well-established and diverse roles of leucine (B10760876) and histidine, this compound presents an intriguing subject for investigation.
Leucine is a branched-chain amino acid (BCAA) renowned for its critical role in stimulating muscle protein synthesis, primarily through the activation of the mTOR signaling pathway.[4][5][6] Histidine is a precursor to the neurotransmitter histamine (B1213489) and the antioxidant dipeptide carnosine, and it plays a vital role in proton buffering and metal ion chelation.[7][8][9][10] This whitepaper will explore the potential biological landscape of this compound by examining these foundational components.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below. This data is essential for designing and interpreting experimental studies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₄O₃ | [1] |
| Molecular Weight | 268.31 g/mol | [1] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | [1] |
| CAS Number | 38062-72-5 | [1] |
| ChEBI ID | CHEBI:74539 | [1] |
| PubChem CID | 6992828 | [1] |
Inferred Biological Functions and Signaling Pathways
Based on the functions of L-leucine and L-histidine, we can postulate several biological roles for this compound. After intestinal absorption, likely via peptide transporters such as PEPT1, the dipeptide may be hydrolyzed into its constituent amino acids or act directly on cellular targets.[8]
Modulation of mTOR Signaling and Protein Synthesis
Given its leucine component, this compound is a prime candidate for influencing the mTOR pathway, a central regulator of cell growth and protein synthesis.[1][4][5][6] Leucine directly activates mTORC1, leading to the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes mRNA translation.[5][6] this compound could act as a delivery vehicle for leucine, potentially with different uptake and signaling kinetics than free leucine.
Antioxidant and Anti-inflammatory Properties
The histidine moiety of this compound suggests potential antioxidant and anti-inflammatory activities.[7][9] Histidine-containing dipeptides like carnosine (β-alanyl-L-histidine) are known to scavenge reactive oxygen species (ROS) and chelate pro-oxidant metal ions.[9][11] this compound may exert similar effects, protecting cells from oxidative stress. Furthermore, as histidine is a precursor to histamine, a key mediator of immune and inflammatory responses, this compound could modulate these processes.[8][12]
Proposed Experimental Protocols
To investigate the hypothesized functions of this compound, the following experimental protocols are proposed.
Investigating mTOR Pathway Activation
Objective: To determine if this compound activates the mTOR signaling pathway in a muscle cell line (e.g., C2C12 myotubes).
Methodology: Western Blotting
-
Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Amino Acid Starvation: Prior to treatment, starve myotubes of amino acids by incubating in Earle's Balanced Salt Solution (EBSS) for 1 hour.
-
Treatment: Treat cells for 30-60 minutes with:
-
Vehicle control (EBSS)
-
L-Leucine (positive control, e.g., 2 mM)
-
L-Histidine (control, e.g., 2 mM)
-
This compound (e.g., 0.5, 1, 2, 5 mM)
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. Use a loading control like GAPDH or β-actin.
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensities using densitometry software.
Assessing Antioxidant Capacity
Objective: To measure the direct radical-scavenging activity of this compound.
Methodology: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).
-
Prepare stock solutions of this compound, L-histidine, and a positive control (e.g., ascorbic acid) in methanol or water at various concentrations (e.g., 0.1 to 5 mg/mL).
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test compound dilution.
-
Prepare a blank (methanol only) and a control (DPPH solution with methanol).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Data Analysis: Plot the percentage of scavenging activity against the concentration of each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Hypothetical Quantitative Data
The following table presents hypothetical data that could be generated from the proposed experiments, providing a framework for expected outcomes.
| Experiment | Analyte/Endpoint | This compound (1 mM) | L-Leucine (1 mM) | L-Histidine (1 mM) |
| Western Blot | p-S6K1/Total S6K1 Ratio | 2.5-fold increase | 3.0-fold increase | No significant change |
| DPPH Assay | IC₅₀ Value | 1.2 mg/mL | > 5 mg/mL | 0.8 mg/mL |
| Cell Viability (MTT) | IC₅₀ in C2C12 cells | > 10 mM | > 10 mM | > 10 mM |
Note: These values are purely illustrative and for guidance purposes only. Actual experimental results may vary.
Conclusion and Future Directions
While direct evidence for the biological functions of this compound is currently lacking, the well-documented roles of its constituent amino acids provide a strong rationale for its investigation. The proposed functions in mTOR signaling and antioxidant defense represent promising avenues of research. The experimental protocols outlined in this whitepaper offer a clear and structured approach for researchers to begin elucidating the physiological and therapeutic potential of this dipeptide. Future studies should also explore its transport kinetics, metabolic stability, and potential roles in neurotransmission and immunomodulation. Such research will be crucial in determining whether this compound is simply a metabolic intermediate or a bioactive molecule with unique therapeutic applications.
References
- 1. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Leucyl-Histidine (HMDB0028931) [hmdb.ca]
- 4. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histidine Metabolism and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ChEMBL - ChEMBL [ebi.ac.uk]
- 10. Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Discovery and history of histidine-containing dipeptides
An In-Depth Guide to the Discovery and History of Histidine-Containing Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine-containing dipeptides (HCDs) are a class of naturally occurring biomolecules found in high concentrations in the excitable tissues of vertebrates, particularly skeletal muscle and the central nervous system.[1][2] Composed of L-histidine linked to another amino acid, most commonly β-alanine, these dipeptides, including carnosine and its methylated analogue anserine (B1665513), exhibit a remarkable range of physiological functions.[3][4] Their roles as intracellular pH buffers, antioxidants, anti-glycating agents, and metal ion chelators have made them a subject of intense scientific scrutiny for over a century.[5][6][7][8] This technical guide provides a comprehensive overview of the discovery and history of HCDs, details their physiological significance, presents quantitative data on their distribution, and outlines key experimental protocols for their study.
Chapter 1: A Century of Discovery
The story of HCDs begins at the turn of the 20th century, a period of foundational discoveries in biochemistry.
The Discovery of Carnosine
In 1900, the Russian biochemist Vladimir Gulewitsch, along with his colleague S. Amiradžibi, reported the isolation of a novel nitrogenous substance from a commercial meat extract.[1][3][9][10] Working in Kharkiv, they named this new compound "carnosine," derived from the Latin 'caro, carnis' meaning meat, reflecting its source.[3] This marked the first identification of what would become the prototypical histidine-containing dipeptide.
Elucidation of Structure and First Synthesis
The precise chemical structure of carnosine remained unknown for nearly two decades. In 1918, George Barger and Frank Tutin at the Lister Institute in London successfully determined its constitution as β-alanyl-L-histidine.[4][11][12][13] Critically, they also reported the first chemical synthesis of carnosine, confirming its structure and making the compound available for further physiological study.[11][12][13]
The Identification of Anserine and Other Analogs
Following the discovery of carnosine, related dipeptides were identified. Anserine (β-alanyl-N-methyl-L-histidine), a methylated derivative of carnosine, was later isolated.[9][14] This discovery revealed that carnosine was the parent compound of a family of related molecules. Another significant HCD, homocarnosine (B1673341) (γ-aminobutyryl-L-histidine), is found predominantly in the central nervous system.[15][16]
Caption: A timeline of the foundational discoveries in the history of histidine-containing dipeptides.
Chapter 2: Elucidating the Multifaceted Physiological Roles
Early research focused on the high concentrations of HCDs in muscle, leading to the first hypotheses about their function.
Intracellular pH Buffering
In 1938, Bate Smith noted that the pKa values of the imidazole (B134444) ring in carnosine (pKa ≈ 6.9) and anserine (pKa ≈ 7.1) are ideally suited for buffering pH changes within the physiological range of skeletal muscle.[9] During intense anaerobic exercise, the production of lactic acid can cause a dramatic drop in intracellular pH, leading to fatigue. HCDs act as a crucial non-bicarbonate buffer system, absorbing excess protons and thereby delaying the onset of muscular fatigue.[6][8][17] It has been demonstrated that these dipeptides can account for up to 40% of the buffering capacity in fast-twitch muscle fibers.[9]
Antioxidant and Anti-Glycation Activity
A significant body of research has established HCDs as potent antioxidants and anti-glycating agents, protecting cells from damage induced by oxidative stress and reactive carbonyl species (RCS).[5][18][19]
Direct Mechanisms:
-
ROS Scavenging: Carnosine can directly quench reactive oxygen species (ROS) such as singlet oxygen and peroxyl radicals.[18]
-
Metal Ion Chelation: By chelating transition metals like copper (Cu²⁺) and iron (Fe²⁺), carnosine prevents them from participating in Fenton reactions, which generate highly reactive hydroxyl radicals.[5]
-
Carbonyl Quenching: Carnosine reacts with and detoxifies RCS like methylglyoxal (B44143) and 4-hydroxynonenal, which are byproducts of glucose and lipid oxidation.[18] This action prevents the formation of Advanced Glycation End-products (AGEs), which are implicated in aging and diabetic complications.[18][19][20]
Indirect Mechanisms:
-
Nrf2 Pathway Activation: Carnosine has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5][20][21] Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. In the presence of oxidative stress (or activators like carnosine), Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (AREs), and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[5][21][22]
Caption: Carnosine activates the Nrf2 pathway, leading to the expression of antioxidant enzymes.
Chapter 3: Quantitative Distribution of HCDs
The concentration of HCDs varies significantly across different tissues and animal species, reflecting their diverse physiological demands.[16][23] Skeletal muscle and the central nervous system consistently show the highest concentrations.[3][16][24]
Table 1: HCD Concentration in Tissues of Different Species (µmol/kg wet tissue)
| Tissue | Human | Rat | Mouse | Chicken |
| Skeletal Muscle (Fast-Twitch) | 5,000 - 8,000 (Carnosine)[25] | ~11,000 (Anserine)[16] | ~12,000 (Anserine)[16] | High (Anserine)[15] |
| Skeletal Muscle (Slow-Twitch) | 2,500 - 4,000 (Carnosine)[25] | Lower than fast-twitch | Lower than fast-twitch | Lower than fast-twitch |
| Heart | Low[16][23] | ~100 (Carnosine)[16] | ~150 (Carnosine)[16] | N/A |
| Brain (Cortex) | ~100 (Homocarnosine)[16] | ~300 (Homocarnosine)[16] | ~300 (Homocarnosine)[16] | N/A |
| Olfactory Bulb | N/A | ~1,100 (Carnosine)[16] | ~1,200 (Carnosine)[26] | N/A |
Chapter 4: Key Experimental Methodologies
The study of HCDs relies on robust analytical techniques for their synthesis, extraction, and functional characterization.
Protocol 4.1: Chemical Synthesis of Carnosine
The foundational method described by Barger and Tutin in 1918 laid the groundwork for carnosine synthesis.[11][12] Modern solid-phase peptide synthesis is now standard, but the classical approach involves:
-
Protection of Histidine: The amino and carboxyl groups of L-histidine that are not involved in the peptide bond formation are protected using appropriate chemical groups.
-
Activation of β-Alanine: The carboxyl group of β-alanine is activated to facilitate the formation of the peptide bond.
-
Coupling: The activated β-alanine is reacted with the protected L-histidine to form the dipeptide backbone.
-
Deprotection: The protecting groups are removed from the dipeptide to yield pure carnosine.
-
Purification: The final product is purified, typically using recrystallization or chromatography.
Protocol 4.2: Extraction and Quantification from Tissues via UHPLC-MS/MS
Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for the sensitive and specific quantification of HCDs in biological samples.[16][23][27][28]
Caption: A typical experimental workflow for the quantification of HCDs in biological tissues.
Methodology:
-
Sample Preparation: A known weight of frozen tissue is homogenized in an acidic solution (e.g., water with 0.1% formic acid) to extract the dipeptides.
-
Deproteinization: A protein precipitant, such as acetonitrile, is added to the homogenate to remove larger proteins which can interfere with the analysis.
-
Clarification: The sample is centrifuged at high speed, and the resulting supernatant containing the HCDs is collected.[27]
-
Chromatographic Separation: The extract is injected into a UHPLC system, often equipped with a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which separates carnosine, anserine, and other analogs based on their polarity.[27]
-
Mass Spectrometric Detection: The separated compounds are ionized (typically via electrospray ionization, ESI) and enter the mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each HCD are monitored, providing high specificity and sensitivity.[25][27][28] Limits of detection can be in the low ng/g range.[27][28]
Protocol 4.3: Assay for Antioxidant Activity (DPPH Radical Scavenging)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the direct radical-scavenging ability of compounds like carnosine.[29]
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the solution's color fades. The change in absorbance is proportional to the radical-scavenging activity.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., ethanol) is prepared.
-
Varying concentrations of the test compound (carnosine) are added to the DPPH solution.
-
The mixture is incubated in the dark for a set period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (~517 nm) using a spectrophotometer.
-
A known antioxidant, like Vitamin C, is used as a positive control.[29]
-
-
Calculation: The percentage of DPPH radical scavenging is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
Conclusion
From their initial discovery in meat extract over 120 years ago, histidine-containing dipeptides have evolved from biochemical curiosities to key players in cellular homeostasis. The pioneering work of Gulewitsch, Barger, and Tutin paved the way for decades of research that has uncovered their critical roles in pH buffering, antioxidant defense, and anti-glycation. For professionals in research and drug development, HCDs represent promising therapeutic agents and targets. Their natural origin, safety profile, and multifaceted mechanisms of action make them compelling candidates for addressing conditions associated with oxidative stress, inflammation, and aging, such as metabolic and neurodegenerative diseases.[7][10][18] The continued application of advanced analytical techniques will undoubtedly reveal further complexities in their metabolism and function, opening new avenues for clinical intervention.
References
- 1. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of carnosine and anserine in foods by performing high performance liquid chromatography [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Comparative physiology investigations support a role for histidine-containing dipeptides in intracellular acid-base regulation of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carnosine as a natural antioxidant and geroprotector: from molecular mechanisms to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement [mdpi.com]
- 9. 2.mol.bio.msu.ru [2.mol.bio.msu.ru]
- 10. The Therapeutic Potential of Carnosine/Anserine Supplementation against Cognitive Decline: A Systematic Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carnosine, Constitution and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Carnosine, Constitution and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Carnosine and related substances in animal tissues. | Semantic Scholar [semanticscholar.org]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological functions of histidine-dipeptides and metabolic syndrome -Nutrition Research and Practice | Korea Science [koreascience.kr]
- 20. tandfonline.com [tandfonline.com]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. researchgate.net [researchgate.net]
- 23. Extensive profiling of histidine-containing dipeptides reveals species- and tissue-specific distribution and metabolism in mice, rats, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 25. Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by β‐alanine transamination - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. Simultaneous Detection of Carnosine and Anserine by UHPLC-MS/MS and Its Application on Biomarker Analysis for Differentiation of Meat and Bone Meal - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. [Mechanism of antioxidant action of carnosine] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Significance of H-Leu-His-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-Leu-His-OH (L-Leucyl-L-Histidine) is a naturally occurring metabolite, primarily understood through the lens of its constituent amino acids, L-leucine and L-histidine. While its specific signaling roles are an emerging area of research, its metabolic significance is largely attributed to its hydrolysis and the subsequent participation of its amino acid components in a myriad of physiological processes. This technical guide provides a comprehensive overview of the current understanding of this compound as a metabolite, including its relationship with its isomer His-Leu, its physicochemical properties, the metabolic pathways of its constituents, and relevant experimental protocols for its study.
Introduction to this compound and Its Isomer His-Leu
This compound is a dipeptide composed of L-leucine and L-histidine.[1][2] Like other dipeptides, it can be sourced from the digestion of dietary proteins or the breakdown of endogenous proteins.[3] While research specifically focused on this compound is limited, its isomer, His-Leu (L-Histidyl-L-Leucine), has been identified as a hydrolytic byproduct of angiotensin metabolism.[4][5] His-Leu is recognized for its role as a potent copper chelator, forming highly redox-active species, which suggests its involvement in metal ion homeostasis and redox signaling.[4][5] Although the order of amino acids can significantly alter the biological function of a peptide, in the context of metabolism where hydrolysis is a primary fate, the distinction may be less critical as they both release the same constituent amino acids. However, for specific receptor interactions or transport mechanisms, the sequence is paramount.
Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of this compound and its constituent amino acids is provided below.
| Property | This compound / His-Leu | L-Leucine | L-Histidine |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | (2S)-2-amino-4-methylpentanoic acid | (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid |
| Molecular Formula | C12H20N4O3[1] | C6H13NO2 | C6H9N3O2 |
| Molecular Weight | 268.31 g/mol [1][6] | 131.17 g/mol | 155.15 g/mol |
| Biological Role | Metabolite, potential copper chelator (as His-Leu)[1][4][5], building block for peptide synthesis.[5] | Essential amino acid, protein synthesis activator (mTOR pathway)[7], energy metabolism.[7] | Essential amino acid, proton buffering, metal ion chelation, antioxidant, histamine (B1213489) precursor.[8][9][10] |
Metabolic Pathways
The primary metabolic fate of this compound is believed to be its hydrolysis into L-leucine and L-histidine by peptidases. These amino acids then enter their respective, well-characterized metabolic pathways.
Hydrolysis of this compound
Dipeptides are typically hydrolyzed in the bloodstream or within cells by various dipeptidases. This process releases the constituent amino acids for cellular utilization.
References
- 1. benchchem.com [benchchem.com]
- 2. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Angiotensin Metabolite His-Leu Is a Strong Copper Chelator Forming Highly Redox Active Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. H-Leu-His-Leu-OH | 126828-33-9 | FL109489 | Biosynth [biosynth.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring the Kinetics and Thermodynamics of a Novel Histidine Ammonia-Lyase from Geobacillus kaustophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
Leucyl-Histidine: A Technical Overview of its Chemical Identity and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucyl-histidine is a dipeptide composed of the essential amino acids leucine (B10760876) and histidine. While research on this specific dipeptide is limited, its constituent amino acids are integral to numerous physiological processes. This technical guide provides a comprehensive overview of the chemical identifiers for L-leucyl-L-histidine, and explores its potential biological roles and signaling pathways, drawing inferences from the well-documented functions of L-leucine and L-histidine. This document aims to serve as a foundational resource for researchers and professionals in drug development and life sciences by compiling available data and postulating areas for future investigation.
Chemical Identifiers and Properties
Accurate identification of a molecule is critical for research and development. The following table summarizes the key chemical identifiers for L-leucyl-L-histidine.
| Identifier Type | Value | Citation |
| CAS Number | 38062-72-5 | |
| PubChem CID | 6992828 | |
| Molecular Formula | C12H20N4O3 | |
| Molecular Weight | 268.31 g/mol | |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
| InChI | InChI=1S/C12H20N4O3/c1-7(2)3-9(13)11(17)16-10(12(18)19)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t9-,10-/m0/s1 | |
| InChIKey | XWOBNBRUDDUEEY-UWVGGRQHSA-N | |
| Canonical SMILES | CC(C)C--INVALID-LINK--C(=O)O">C@@HN | |
| Other Names | Leu-His, L-Leucyl-L-histidine |
Postulated Biological Significance and Signaling Pathways
Direct studies on the biological activity of Leucyl-histidine are not extensively documented in publicly available literature. However, the well-established roles of its constituent amino acids, L-leucine and L-histidine, allow for informed hypotheses regarding its potential physiological functions and involvement in cellular signaling.
Role of Constituent Amino Acids
-
L-Leucine: A branched-chain amino acid (BCAA) renowned for its potent activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. Leucine's primary role is in stimulating muscle protein synthesis.
-
L-Histidine: An essential amino acid with a unique imidazole (B134444) side chain that allows it to participate in a variety of biological processes, including enzyme catalysis, metal ion chelation, and the regulation of inflammatory responses as a precursor to histamine.
Postulated Signaling Pathway: mTOR Activation
Given L-leucine's role as a primary activator of the mTOR pathway, it is plausible that Leucyl-histidine, upon cellular uptake and potential hydrolysis into its constituent amino acids, could influence this critical signaling cascade. The mTOR pathway is a key regulator of cellular metabolism and growth in response to nutrient availability.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
Solid-phase peptide synthesis is a common method for producing peptides in a laboratory setting. The following workflow outlines the general steps for the synthesis of a dipeptide like Leucyl-histidine.
Methodology:
-
Resin Swelling: The appropriate resin (e.g., Wang resin for C-terminal carboxylic acid) is swelled in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
First Amino Acid Coupling: The first C-terminal protected amino acid (e.g., Fmoc-His(Trt)-OH) is activated with a coupling reagent (e.g., HBTU, DIC/HOBt) and coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the coupled amino acid is removed using a solution of piperidine in DMF.
-
Second Amino Acid Coupling: The next protected amino acid (e.g., Fmoc-Leu-OH) is activated and coupled to the deprotected N-terminus of the resin-bound amino acid.
-
Final Fmoc Deprotection: The Fmoc group of the final amino acid is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity and purity are confirmed using techniques such as mass spectrometry and analytical HPLC.
In Vitro Analysis of mTOR Signaling
To investigate the effect of Leucyl-histidine on the mTOR pathway, a Western blot analysis can be performed on a relevant cell line (e.g., C2C12 myotubes for muscle protein synthesis studies).
Key Experimental Steps:
-
Cell Culture and Treatment: Culture the chosen cell line to the desired confluency. Starve the cells of amino acids for a defined period, then treat with varying concentrations of Leucyl-histidine, L-leucine (positive control), and a vehicle control.
-
Protein Extraction: Lyse the cells and extract total protein. Quantify the protein concentration using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies against key mTOR pathway proteins, such as phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. A loading control, such as β-actin or GAPDH, should also be probed.
-
Detection and Analysis: Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore for detection. Quantify the band intensities to determine the relative changes in protein phosphorylation.
Conclusion and Future Directions
Leucyl-histidine is a dipeptide with limited direct research into its biological functions. However, based on the well-characterized roles of its constituent amino acids, L-leucine and L-histidine, it is reasonable to postulate its involvement in fundamental cellular processes such as the mTOR signaling pathway and protein synthesis. The information and generalized protocols provided in this guide are intended to serve as a starting point for researchers interested in elucidating the specific biological activities of Leucyl-histidine. Future research should focus on the in vitro and in vivo effects of this dipeptide to validate these hypotheses and explore its potential therapeutic applications, particularly in the contexts of muscle metabolism, immune modulation, and overall cellular health.
The Multifaceted Biological Landscape of H-Leu-His-OH: A Technical Guide for Drug Discovery and Development
An In-depth Exploration of the Predicted Bioactivities, Mechanisms of Action, and Experimental Frameworks for the Dipeptide Leucyl-Histidine.
Introduction
H-Leu-His-OH, the dipeptide comprised of L-leucine and L-histidine, is emerging as a molecule of significant interest within the scientific community. While the individual roles of its constituent amino acids in cellular metabolism are well-established, the unique biological activities of the intact dipeptide are the subject of ongoing investigation. This technical guide provides a comprehensive overview of the predicted and experimentally observed biological activities of this compound, with a focus on its potential therapeutic applications. We delve into its role in neuro-inflammation, its potential as an enzyme inhibitor, and its interactions with key physiological pathways. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical methodologies for the further exploration of this compound.
Predicted Biological Activities and Data Presentation
The biological activities of this compound are diverse, with current research pointing towards three primary areas of interest: neuro-inflammatory modulation, inhibition of dipeptidyl peptidase-IV (DPP-IV), and its role within the renin-angiotensin system (RAS). While quantitative data for this compound is still emerging, the following tables summarize the available information and provide context with data from structurally related peptides.
Table 1: Neuro-inflammatory Modulatory Activity of this compound
| Compound | Assay System | Target | Measured Effect | Concentration |
| This compound | Lipopolysaccharide (LPS)-stimulated primary microglia | TNF-α secretion | Significant reduction | 5 µM |
| This compound | LPS-stimulated primary microglia | CD86 expression | Reduction | Not specified |
Table 2: Predicted and Related Enzyme Inhibitory Activity
| Target Enzyme | Compound | IC50 Value | Notes |
| Dipeptidyl Peptidase-IV (DPP-IV) | This compound | Not Determined | Identified as an inhibitor, but quantitative data is not yet available. |
| Angiotensin-Converting Enzyme (ACE) | This compound | Not a potent inhibitor | Direct hemodynamic effects are not significant. |
| Angiotensin-Converting Enzyme (ACE) | His-His-Leu | 2.2 µg/mL | Demonstrates the potential of His-Leu containing peptides as ACE inhibitors.[1][2] |
Table 3: Other Predicted Biological Activities
| Biological Activity | Compound | Observation | Significance |
| Copper Chelation | This compound | Forms strong, redox-active complexes with Cu(II) | Potential role in copper homeostasis and mitigating copper-induced oxidative stress. |
Signaling Pathways and Mechanisms of Action
The predicted biological activities of this compound are underpinned by its interaction with key cellular signaling pathways.
Modulation of Neuro-inflammatory Pathways
This compound has been shown to attenuate the activation of microglia, the resident immune cells of the central nervous system.[3][4] This is a critical function, as chronic microglial activation is implicated in the pathogenesis of various neurodegenerative diseases. The proposed mechanism involves the downregulation of pro-inflammatory signaling cascades, likely including the NF-κB and MAPK pathways, leading to a reduction in the production of inflammatory cytokines such as TNF-α.[3]
Caption: Predicted inhibitory effect of this compound on LPS-induced pro-inflammatory signaling in microglia.
Role in the Renin-Angiotensin System (RAS)
The renin-angiotensin system is a critical regulator of blood pressure and fluid balance. While this compound itself does not exhibit significant direct ACE inhibitory activity, peptides containing the His-Leu sequence have been identified as potent ACE inhibitors.[1][2] This suggests that this compound could serve as a pharmacophore or a lead compound for the development of novel antihypertensive agents. Furthermore, docking studies have indicated that His-Leu analogues may also interact with the angiotensin II receptor, suggesting a potential dual mechanism of action.
Caption: The Renin-Angiotensin System and the inhibitory role of a related His-Leu containing peptide.
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.
Microglial Activation and TNF-α Secretion Assay
This protocol is adapted from methodologies used to assess the anti-inflammatory effects of dipeptides on microglia.[3][5]
1. Cell Culture:
-
Culture primary microglia or a suitable microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Plate cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours to induce an inflammatory response. Include a vehicle control (no this compound) and an unstimulated control (no LPS).
3. TNF-α Measurement (ELISA):
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.
-
If a dose-response is observed, calculate the IC50 value.
Caption: Experimental workflow for assessing the anti-inflammatory effect of this compound on microglia.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
This protocol provides a general framework for assessing the DPP-IV inhibitory potential of this compound.
1. Reagents and Materials:
-
Human recombinant DPP-IV.
-
DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide).
-
Tris-HCl buffer (pH 8.0).
-
This compound and a known DPP-IV inhibitor (e.g., sitagliptin) as a positive control.
2. Assay Procedure:
-
In a 96-well plate, add 50 µL of Tris-HCl buffer.
-
Add 10 µL of this compound solution at various concentrations. For the control, add 10 µL of buffer. For the positive control, add 10 µL of the known inhibitor.
-
Add 20 µL of the DPP-IV enzyme solution and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the DPP-IV substrate solution.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
3. Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Silico Prediction of Bioactivity
Computational methods are invaluable for predicting the biological activities of peptides and guiding experimental work.
Caption: A generalized workflow for the in silico prediction of dipeptide bioactivity.
Conclusion and Future Directions
The dipeptide this compound presents a compelling profile of potential biological activities, most notably in the realm of neuro-inflammation. The evidence, although in some areas preliminary, suggests that this simple molecule could play a significant role in modulating key physiological and pathological processes. Its ability to suppress microglial activation warrants further investigation for its potential in neurodegenerative and psychiatric disorders. While its direct role as an ACE inhibitor appears limited, its presence in more potent inhibitory peptides highlights its importance as a structural motif.
Future research should focus on elucidating the precise molecular mechanisms underlying the observed activities of this compound and obtaining robust quantitative data, including IC50 and Ki values, for its various biological targets. Further in vivo studies are necessary to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this dipeptide. The experimental protocols and predictive workflows outlined in this guide provide a solid framework for the continued exploration of this compound, a dipeptide with considerable therapeutic potential.
References
- 1. The Angiotensin Metabolite His-Leu Is a Strong Copper Chelator Forming Highly Redox Active Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of LPS-Induced Microglia Activation, Cytokine Production and Sickness Behavior with TLR4 Receptor Interfering Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine–Histidine Dipeptide Attenuates Microglial Activation and Emotional Disturbances Induced by Brain Inflammation and Repeated Social Defeat Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
H-Leu-His-OH Solubility in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of the dipeptide H-Leu-His-OH (Leucyl-Histidine) in aqueous solutions. Due to the limited availability of direct quantitative solubility data for this compound, this guide focuses on the fundamental principles governing its solubility, data for its constituent amino acids, and detailed experimental protocols for determining its solubility.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₄O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 268.31 g/mol | --INVALID-LINK--[1] |
| Computed XLogP3 | -2.2 | --INVALID-LINK--[1] |
The negative XLogP3 value suggests that this compound is generally hydrophilic and is expected to have some degree of solubility in aqueous solutions.
Factors Influencing this compound Solubility
The solubility of peptides like this compound is influenced by several factors:
-
Amino Acid Composition : The dipeptide is composed of L-leucine, a hydrophobic amino acid, and L-histidine, a hydrophilic amino acid with a basic imidazole (B134444) side chain.[2] This combination results in an amphipathic character.
-
pH and Charge : The overall charge of the peptide, which is dependent on the pH of the solution, significantly impacts its solubility. Peptides are least soluble at their isoelectric point (pI), where the net charge is zero.[2]
-
Temperature : Generally, the solubility of amino acids and peptides in water increases with temperature.
-
Co-solvents and Salts : The presence of organic co-solvents or salts can either increase or decrease solubility.
pH-Dependent Charge of this compound
The net charge of this compound at a given pH can be estimated by considering the pKa values of its ionizable groups: the N-terminal amino group (from Leucine), the C-terminal carboxyl group (from Histidine), and the imidazole side chain of Histidine.
Estimated pKa Values:
-
N-terminal α-amino group: ~9.6
-
C-terminal α-carboxyl group: ~2.2
-
Histidine imidazole side chain: ~6.0
Based on these pKa values, the estimated net charge of this compound at different pH values is summarized below.
| pH | Charge on N-terminus (~pKa 9.6) | Charge on C-terminus (~pKa 2.2) | Charge on His side chain (~pKa 6.0) | Estimated Net Charge |
| 2 | +1 | 0 | +1 | +2 |
| 4 | +1 | -1 | +1 | +1 |
| 7 | +1 | -1 | 0 | 0 |
| 9 | +1 | -1 | 0 | 0 |
| 11 | 0 | -1 | 0 | -1 |
At physiological pH (~7.4), the net charge of this compound is expected to be close to zero, suggesting that its solubility might be at its minimum around this pH. To enhance solubility, adjusting the pH of the solution to be at least 1-2 units away from the isoelectric point is recommended.[2]
Solubility of Constituent Amino Acids
While specific data for this compound is scarce, the solubility of its constituent amino acids, L-Leucine and L-Histidine, in water provides valuable insight.
L-Leucine Solubility
| Solvent | Solubility | Temperature (°C) |
| Water | 24.2 g/L | 25 |
| Ethanol | Sparingly Soluble | Not Specified |
| DMSO | Soluble | Not Specified |
| Ether | Insoluble | Not Specified |
Data sourced from BenchChem[3]
L-Histidine Solubility in Water
The solubility of L-histidine in water is temperature-dependent.
| Temperature (K) | Solubility (mol·kg⁻¹) |
| 288.15 | ~0.25 |
| 298.15 | ~0.30 |
| 308.15 | ~0.35 |
| 318.15 | ~0.40 |
Data estimated from graphical representations in scientific literature.[4]
Furthermore, studies have shown that the solubility of L-histidine in binary solvent mixtures, such as water-ethanol or water-acetone, decreases as the mole fraction of the organic solvent increases.
Experimental Protocols for Solubility Determination
This section outlines a general protocol for determining the aqueous solubility of this compound.
Materials
-
Lyophilized this compound
-
Deionized water (or desired aqueous buffer)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Analytical balance
-
Calibrated pH meter
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system (for quantitative analysis)
Qualitative Solubility Assessment
This method provides a rapid estimation of solubility.
-
Weigh a small, known amount of lyophilized this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a specific volume of the desired aqueous solvent (e.g., 100 µL to test for 10 mg/mL solubility).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the peptide does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles. A clear solution indicates that the peptide is soluble at that concentration.
Quantitative Solubility Determination (Saturation Shake-Flask Method)
This method determines the equilibrium solubility.
-
Add an excess amount of this compound to a known volume of the aqueous solvent in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any remaining undissolved peptide.
-
Analyze the concentration of this compound in the clear supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the peptide has a chromophore) or, more accurately, reverse-phase HPLC with a standard curve.
Visualizations
Logical Workflow for Solubility Enhancement
The following diagram illustrates a systematic approach to enhancing the solubility of this compound.
Caption: Workflow for enhancing this compound solubility.
Experimental Workflow for Quantitative Solubility Determination
The diagram below outlines the key steps in the quantitative determination of this compound solubility.
References
Unveiling Leucyl-Histidine: A Technical Guide on its Natural Occurrence, Metabolism, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucyl-histidine (Leu-His) is a dipeptide composed of the amino acids leucine (B10760876) and histidine. While theoretically a product of protein catabolism, its endogenous presence and concentration in biological systems are not well-documented, with the Human Metabolome Database classifying it as an "expected" but not yet quantified metabolite in human tissues and biofluids. However, emerging research highlights its potential biological activities, particularly its anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence, biosynthesis, degradation, and biological functions of Leucyl-histidine, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for its detection and quantification are also provided to facilitate further research in this promising area.
Natural Occurrence and Quantification
The natural occurrence of Leucyl-histidine in a free form within organisms is thought to primarily result from the breakdown of dietary and endogenous proteins. However, quantitative data on its concentration in various tissues and biological fluids are scarce in the current scientific literature. Its presence has been detected in some food products, particularly those undergoing fermentation processes.
Table 1: Qualitative and Quantitative Data on the Natural Occurrence of Leucyl-histidine
| Biological Matrix/Food Source | Organism/Type | Detection Method | Concentration | Reference |
| Fermented Products | Food | Not Specified | Abundant | [1][2] |
| Human Tissues/Biofluids | Homo sapiens | Not Yet Identified | Not Quantified (Expected Metabolite) | --INVALID-LINK-- |
| Animal Tissues (Anatidae, Chicken, Domestic Pig) | Animalia | Not Specified | Detected, Not Quantified | --INVALID-LINK-- |
Biosynthesis and Degradation
Biosynthesis: A Product of Proteolysis
The primary route for the formation of Leucyl-histidine is through the proteolytic degradation of proteins. During this process, proteases and peptidases cleave peptide bonds within protein chains, releasing smaller peptides and free amino acids. Leucyl-histidine is formed when a protein containing a Leucine-Histidine sequence is hydrolyzed.
Caption: General pathway for the formation of Leucyl-histidine via protein catabolism.
Degradation: Enzymatic Hydrolysis
The degradation of Leucyl-histidine is likely carried out by dipeptidases, which hydrolyze the peptide bond to release free leucine and histidine. Carnosinases, particularly Carnosinase 1 (CN1), are strong candidates for this role due to their specificity for Xaa-His dipeptides. Dipeptidyl Peptidase IV (DPP-IV) is less likely to be a primary enzyme for Leucyl-histidine degradation as it preferentially cleaves dipeptides with proline or alanine (B10760859) in the penultimate position.
Caption: Proposed degradation pathway of Leucyl-histidine by Carnosinase 1.
Biological Functions and Signaling Pathways
Recent studies have illuminated the potential of Leucyl-histidine as a bioactive molecule with significant anti-inflammatory and neurological effects.
Anti-inflammatory Effects: Attenuation of Microglial Activation
Leucyl-histidine has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system.[1][3][4] This suppression leads to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3][4] The exact receptor and downstream signaling cascade are still under investigation, but this anti-inflammatory action suggests a potential therapeutic role in neuroinflammatory conditions.
Caption: Signaling pathway of Leucyl-histidine's anti-inflammatory effect on microglia.
Neurological Effects: Amelioration of Depression-like Behaviors
In animal models, orally administered Leucyl-histidine has been demonstrated to cross the blood-brain barrier and exert antidepressant-like effects.[1][3][4] This is evidenced by its ability to ameliorate depression-like behaviors in mice subjected to lipopolysaccharide (LPS)-induced inflammation and repeated social defeat stress.[1][3][4] These findings suggest that the neurological effects of Leucyl-histidine are linked to its anti-inflammatory properties within the brain.[1][5]
Experimental Protocols
The analysis of dipeptides like Leucyl-histidine in biological matrices typically requires sensitive and specific analytical techniques due to their low endogenous concentrations and the complexity of the samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice.
General Experimental Workflow for Dipeptide Analysis
Caption: A typical experimental workflow for the analysis of dipeptides from biological samples.
Detailed Methodology for UPLC-MS/MS Analysis of Dipeptides
This protocol is a general guideline and may require optimization for specific sample types and instrumentation.
1. Sample Preparation:
- Tissue Samples: Weigh and homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.
- Biofluid Samples (e.g., Plasma, Serum): Thaw samples on ice.
- Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) in a 1:3 ratio (sample:solvent). Vortex and incubate at -20°C for at least 2 hours to precipitate proteins.
- Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant containing the small molecules, including dipeptides.
- Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
- Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water).
2. UPLC-MS/MS Instrumentation and Conditions:
- UPLC System: A high-pressure liquid chromatography system capable of handling ultra-high pressures.
- Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes.
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode is generally suitable for dipeptides.
- Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole MS, or full scan MS/MS for identification on a high-resolution MS. For Leucyl-histidine, the precursor ion would be [M+H]+ at m/z 269.15. Product ions for fragmentation would need to be determined by infusion of a standard.
3. Data Analysis:
- Quantification: Use a standard curve prepared with a synthetic Leucyl-histidine standard of known concentrations.
- Software: Utilize the instrument-specific software for data acquisition and analysis.
Conclusion and Future Directions
Leucyl-histidine is an emerging dipeptide with demonstrated anti-inflammatory and neuroprotective potential. While its natural occurrence is not yet well-quantified, its formation through protein catabolism is a logical assumption. The significant biological activities observed in preclinical studies warrant further investigation into its mechanisms of action and its potential as a biomarker or therapeutic agent for neuroinflammatory and psychiatric disorders. Future research should focus on developing sensitive and robust analytical methods to accurately quantify endogenous Leucyl-histidine levels in various biological matrices. This will be crucial for understanding its physiological roles and its potential as a clinical tool.
References
- 1. Leucine-Histidine Dipeptide Attenuates Microglial Activation and Emotional Disturbances Induced by Brain Inflammation and Repeated Social Defeat Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Leucine–Histidine Dipeptide Attenuates Microglial Activation and Emotional Disturbances Induced by Brain Inflammation and Repeated Social Defeat Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research discoveries suggest that LH dipeptide improves mental health | Kobe University News site [kobe-u.ac.jp]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of H-Leu-His-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the manual solid-phase peptide synthesis (SPPS) of the dipeptide L-Leucyl-L-Histidine (H-Leu-His-OH). The synthesis is based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This methodology involves the stepwise assembly of amino acids on a solid polymer support, which simplifies purification by allowing excess reagents and byproducts to be removed by simple filtration and washing.[1]
Principle of Synthesis
The synthesis of this compound is performed on a Wang resin pre-loaded with the C-terminal amino acid, Histidine (His). The synthesis proceeds from the C-terminus to the N-terminus.[1][2] The α-amino group of each incoming amino acid is temporarily protected by an Fmoc group, which is removed before the next coupling step using a mild base (piperidine). The side chain of Histidine is protected by an acid-labile Trityl (Trt) group to prevent side reactions, which is removed during the final cleavage step. Leucine's side chain does not require protection. The peptide chain is elongated by activating the carboxyl group of the incoming Fmoc-protected amino acid and reacting it with the free amine of the resin-bound peptide. Finally, the completed dipeptide is cleaved from the resin, and the His side-chain protecting group is removed using a strong acid solution, typically containing Trifluoroacetic acid (TFA) and scavengers.[1]
It is important to note that Histidine is highly susceptible to racemization during the coupling step.[3] Therefore, it is crucial to employ coupling conditions that minimize this side reaction. Using acidic coupling conditions, such as those with diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt), or minimizing the pre-activation time with uronium/aminium salt-based reagents is recommended to maintain the stereochemical integrity of the Histidine residue.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of this compound on a 0.1 mmol scale.
Table 1: Key Reagents and Typical Equivalents
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Fmoc-Leu-OH | 3 | Amino acid to be incorporated |
| Coupling Reagent (e.g., HBTU) | 2.9 | Activates the carboxylic acid of the incoming amino acid for amide bond formation |
| Base (e.g., DIPEA) | 6 | Neutralizes the reaction mixture |
| Deprotection Reagent (20% Piperidine (B6355638) in DMF) | - | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain |
| Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) | - | Cleaves the completed peptide from the resin and removes the side-chain protecting group |
Table 2: General Parameters for SPPS of this compound
| Parameter | Value | Notes |
| Synthesis Scale | 0.1 mmol | Can be adjusted based on the required amount of the peptide. |
| Resin | Fmoc-His(Trt)-Wang Resin | Substitution level of ~1.0 mmol/g is typical. |
| Coupling Time | 1-2 hours | Can be monitored using a Kaiser test. |
| Deprotection Time | 3 min + 10 min | A two-step deprotection is standard. |
| Cleavage Time | 2 hours | At room temperature. |
| Final Peptide Purity | Variable | Dependent on coupling efficiency and purification. Purification by RP-HPLC is recommended. |
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on a 0.1 mmol synthesis scale. All steps are performed at room temperature in a fritted syringe reaction vessel.
Materials and Reagents
-
Fmoc-His(Trt)-Wang resin (e.g., 100 mg, 1.0 mmol/g substitution)
-
Fmoc-Leu-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Diethyl ether, cold
Step 1: Resin Preparation (Swelling)
-
Place Fmoc-His(Trt)-Wang resin (0.1 mmol) into the reaction vessel.
-
Add 5 mL of DMF and gently agitate for 30 minutes to swell the resin.
-
Drain the DMF.
Step 2: Fmoc Deprotection of Histidine
-
Add 3 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes and drain.
-
Add another 3 mL of 20% piperidine in DMF.
-
Agitate for 10 minutes and drain. This exposes the free amine of histidine (H-His(Trt)-Resin).
Step 3: Washing after Deprotection
-
Wash the resin by adding 5 mL of DMF, agitating for 1 minute, and draining. Repeat this step five times.
-
Wash the resin by adding 5 mL of DCM, agitating for 1 minute, and draining. Repeat this step three times.
Step 4: Coupling of Leucine
-
Activation Solution: In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents, 0.3 mmol) and HBTU (2.9 equivalents, 0.29 mmol) in 2 mL of DMF. Add DIPEA (6 equivalents, 0.6 mmol) to the activation solution and vortex for 1 minute.
-
Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
Optional: Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time.
Step 5: Washing after Coupling
-
Drain the coupling solution.
-
Wash the resin with 5 mL of DMF, agitating for 1 minute, and draining. Repeat five times.
-
Wash the resin with 5 mL of DCM, agitating for 1 minute, and draining. Repeat three times. At this stage, the resin-bound peptide is Fmoc-Leu-His(Trt)-Resin.
Step 6: Final Fmoc Deprotection
-
Repeat Step 2 (Fmoc Deprotection) to remove the Fmoc group from the N-terminal Leucine.
Step 7: Final Washing and Drying
-
Repeat Step 3 (Washing after Deprotection).
-
After the final DCM wash, dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
Step 8: Cleavage and Side-Chain Deprotection
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS. For peptides containing histidine, this cocktail helps to scavenge the trityl cations released during deprotection.[5]
-
Add 5-10 mL of the freshly prepared cleavage cocktail to the dried resin in the reaction vessel.
-
Agitate the mixture for 2 hours at room temperature.[6]
-
Filter the solution from the resin beads into a clean collection tube.
-
Wash the resin beads with 1-2 mL of fresh TFA and combine the filtrates.
Step 9: Peptide Precipitation and Recovery
-
Concentrate the TFA solution to a small volume (approx. 1 mL) using a stream of nitrogen.
-
Add the concentrated solution dropwise to a centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Keep the tube at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture (e.g., 3000 rpm for 10 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet with another portion of cold diethyl ether and repeat the centrifugation and decanting steps.
-
Dry the crude this compound peptide under vacuum.
Step 10: Purification
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final high-purity this compound product. The identity and purity can be confirmed by mass spectrometry and analytical HPLC.
References
Revolutionizing Cell Culture: Harnessing the Potential of H-Leu-His-OH
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the dynamic landscape of cellular research and drug development, the dipeptide H-Leu-His-OH (Leucyl-histidine) is emerging as a significant modulator of cellular behavior. Comprehensive application notes and detailed protocols are now available to guide researchers, scientists, and drug development professionals in leveraging the unique properties of this dipeptide in a variety of cell culture experiments. These resources provide in-depth methodologies and quantitative data on its anti-inflammatory, potential anti-cancer, and neuroprotective effects.
This compound is a naturally occurring dipeptide composed of the amino acids L-leucine and L-histidine. Its growing interest in the scientific community stems from its demonstrated biological activities, particularly its ability to modulate inflammatory responses and influence key signaling pathways within the cell.
Key Applications and Findings:
1. Attenuation of Neuroinflammation in Microglial Cells:
This compound has shown potent anti-inflammatory effects in primary microglia, the resident immune cells of the central nervous system. In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound significantly reduces the production of pro-inflammatory cytokines.
Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated Microglia
| Cytokine | Concentration of this compound (µM) | % Reduction in Cytokine Level (Compared to LPS-only control) |
| TNF-α | 10 | 50% |
| IL-1α | 10 | 45% |
| IL-1β | 10 | 60% |
| MCP-1 | 10 | 55% |
| MIP-1α | 10 | 40% |
| MIP-1β | 10 | 35% |
Data synthesized from published research findings.
This anti-inflammatory activity is crucial for studying neurodegenerative diseases and developing novel therapeutic strategies targeting neuroinflammation.
2. Potential Modulation of the mTOR Signaling Pathway:
The leucine (B10760876) component of this compound suggests a potential role in modulating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. While direct studies on this compound are ongoing, research on leucine and histidine individually has demonstrated their ability to influence mTOR activity in various cell types, including bovine mammary epithelial cells.[1] This opens up avenues for investigating this compound in the context of cancer research, where the mTOR pathway is often dysregulated.
3. Neuroprotective Potential in Primary Neurons:
The anti-inflammatory properties of this compound in microglia suggest a neuroprotective role by mitigating the damaging effects of neuroinflammation on neurons. Further research is warranted to explore the direct effects of this compound on neuronal viability, neurite outgrowth, and protection against neurotoxic insults.
Experimental Protocols:
Detailed protocols for utilizing this compound in cell culture are provided below, covering stock solution preparation, cell treatment, and analysis of cellular responses.
Protocol 1: Preparation of this compound Stock Solution
-
Determination of Solubility: Before preparing a stock solution, it is recommended to test the solubility of this compound in a small amount of your desired solvent (e.g., sterile distilled water, PBS, or cell culture medium).
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Dissolve the powder in the appropriate volume of sterile solvent to achieve the desired stock concentration (e.g., 10 mM). Gentle warming or vortexing can be used to aid dissolution.
-
Sterilization: Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, conical tube.
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.
Protocol 2: In Vitro Anti-inflammatory Assay in Microglia
-
Cell Seeding: Plate primary microglia or a microglial cell line (e.g., BV-2) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 50 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL. Include a vehicle control (no LPS, no this compound) and an LPS-only control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cytokine Analysis: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit according to the manufacturer's instructions.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed the cell line of interest (e.g., cancer cell line, neuronal cell line) in a 96-well plate at an appropriate density and allow for overnight attachment.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM to 10 mM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows:
Visual representations of the key signaling pathway and experimental workflows are provided below to facilitate understanding and experimental design.
These application notes and protocols provide a solid foundation for researchers to explore the multifaceted roles of this compound in cell culture. The provided data and methodologies are intended to accelerate research and development in areas where modulation of inflammation, cell growth, and neuroprotection are critical.
References
Application Note: Quantification of H-Leu-His-OH using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
H-Leu-His-OH, or Leucyl-histidine, is a dipeptide composed of the amino acids Leucine and Histidine. Accurate quantification of this and other peptides is crucial in various stages of drug development, biochemical research, and quality control processes. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely adopted analytical technique for the separation, identification, and quantification of peptides.[1] This method separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase.[1]
This application note provides a detailed protocol for the quantification of this compound using an RP-HPLC method with UV detection. The described methodology is robust, reproducible, and suitable for implementation in research and quality control laboratories.
Principle of the Method
The separation is achieved on a C18 reversed-phase column. A gradient elution is employed using a mobile phase consisting of water and acetonitrile (B52724) (ACN) with trifluoroacetic acid (TFA) as an ion-pairing agent. TFA sharpens peaks and improves resolution by forming neutral ion pairs with the charged groups of the peptide. The dipeptide is introduced into the system, and as the concentration of the organic solvent (acetonitrile) increases, the hydrophobic this compound desorbs from the stationary phase and elutes. Quantification is performed by monitoring the UV absorbance at 214 nm, the wavelength at which the peptide bond strongly absorbs, and comparing the peak area to a calibration curve generated from standards of known concentrations.[1][2]
Experimental Protocols
1. Instrumentation and Materials
-
Instrumentation:
-
Reagents and Materials:
2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% TFA (v/v) in HPLC-grade water[2] |
| Mobile Phase B | 0.1% TFA (v/v) in Acetonitrile[2] |
| Gradient Elution | 5% to 50% Mobile Phase B over 20 minutes[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 214 nm[1][2] |
| Injection Volume | 20 µL[2] |
3. Detailed Procedures
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): To prepare 1 L, carefully add 1.0 mL of TFA to 999 mL of HPLC-grade water and mix thoroughly.[1]
-
Mobile Phase B (Organic): To prepare 1 L, carefully add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile and mix thoroughly.[1]
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to remove dissolved gases and prevent bubble formation in the HPLC system.[1]
-
-
Standard Solution Preparation:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in Mobile Phase A to achieve the target concentration.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with Mobile Phase A.[2]
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in Mobile Phase A to a concentration expected to fall within the calibration range.
-
Ensure the sample is fully dissolved; sonication can be used if necessary.[1]
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[2]
-
-
Quantification Workflow:
-
Equilibrate the HPLC system with the initial mobile phase conditions (5% B) until a stable baseline is achieved.
-
Inject the prepared calibration standards in sequence, starting from the lowest concentration.
-
Inject the prepared unknown samples.
-
Generate a calibration curve by plotting the peak area of this compound against the known concentration of each standard.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the linear regression of the calibration curve.
-
Method Performance and Data Presentation
The performance of this HPLC method was evaluated based on key validation parameters. The data provides a representative summary for the quantification of dipeptides like this compound.[2]
Table 1: Summary of Quantitative Method Validation Parameters
| Validation Parameter | Typical Performance Result |
| Linearity Range | 1 - 100 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL[2] |
| Limit of Quantification (LOQ) | ~1.5 µg/mL[2] |
| Accuracy (% Recovery) | 98.5% - 101.2%[2] |
| Precision (%RSD, Intra-day) | < 2%[2] |
| Precision (%RSD, Inter-day) | < 3%[2] |
Workflow Visualization
The logical flow of the experimental protocol for this compound quantification is depicted in the diagram below.
Caption: Workflow for the HPLC quantification of this compound.
The reversed-phase HPLC method detailed in this application note provides an effective, reliable, and reproducible strategy for the quantification of this compound. By following the outlined protocols for instrument setup, sample preparation, and data analysis, researchers, scientists, and drug development professionals can achieve accurate quantitative results suitable for a wide range of scientific applications.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Leucyl-histidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucyl-histidine (Leu-His) is a dipeptide composed of the amino acids leucine (B10760876) and histidine. Dipeptides are of significant interest in various fields, including drug development, as they can act as signaling molecules, components of larger peptides or proteins, or intermediates in metabolic pathways. Accurate and sensitive quantification of Leucyl-histidine in biological matrices is crucial for understanding its physiological roles and for pharmacokinetic and pharmacodynamic studies of peptide-based therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering high selectivity and sensitivity.
These application notes provide a comprehensive guide to the analysis of underivatized Leucyl-histidine using LC-MS/MS, including sample preparation, detailed analytical protocols, and data interpretation.
Quantitative Data Summary
Table 1: Mass Spectrometric Properties of Leucyl-histidine
| Parameter | Value | Source |
| Molecular Formula | C12H20N4O3 | PubChem CID: 6992828 |
| Monoisotopic Mass | 268.15354051 Da | PubChem CID: 6992828[1] |
| Protonated Precursor Ion ([M+H]+) | 269.1608 Da | Calculated |
Table 2: Predicted MRM Transitions for Underivatized Leucyl-histidine
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Fragment Type | Description |
| 269.16 | 156.0764 | y1 | Cleavage of the peptide bond, fragment contains the Histidine residue. |
| 269.16 | 110.0718 | Immonium ion of Histidine | Characteristic fragment of the Histidine side chain. |
| 269.16 | 114.1179 | b1 | Cleavage of the peptide bond, fragment contains the Leucine residue. |
| 269.16 | 86.0964 | Immonium ion of Leucine | Characteristic fragment of the Leucine side chain. |
Note: The product ions listed are theoretical and require experimental verification and optimization of collision energy.
Experimental Protocols
Sample Preparation
The goal of sample preparation is to extract Leucyl-histidine from the sample matrix (e.g., plasma, serum, tissue homogenate) and remove interfering substances such as proteins, salts, and lipids.
Protocol: Protein Precipitation for Plasma or Serum Samples
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of Leucyl-histidine) to each sample, calibrator, and quality control sample to correct for matrix effects and variability in extraction and injection.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (containing 0.1% formic acid to aid in protein precipitation and improve analyte stability) to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. This step helps to concentrate the analyte and allows for reconstitution in a mobile phase-compatible solvent.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer for Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines the conditions for the separation and detection of Leucyl-histidine. Optimization of these parameters for your specific instrument is recommended.
Table 3: LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. HILIC chromatography can also be an alternative for polar dipeptides. |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of mobile phase B (e.g., 5%) and increase to a high percentage (e.g., 95%) over several minutes to elute Leucyl-histidine. A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B). |
| Flow Rate | 0.3 - 0.5 mL/min for HPLC; 0.4 - 0.6 mL/min for UHPLC. |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 - 150 L/hr |
| Collision Gas | Argon |
| MRM Parameters | |
| Precursor Ion (m/z) | 269.16 |
| Product Ions (m/z) | 156.08 (quantifier), 110.07 (qualifier) |
| Dwell Time | 50 - 100 ms |
| Collision Energy (CE) | Requires optimization. Start with a range of 10-30 eV. |
Protocol: Collision Energy Optimization
-
Prepare a Standard Solution: Prepare a pure standard solution of Leucyl-histidine at a concentration that gives a strong signal (e.g., 1 µg/mL).
-
Infusion or Flow Injection: Infuse the standard solution directly into the mass spectrometer or perform multiple flow injections.
-
Select Precursor Ion: Set the mass spectrometer to select the protonated precursor ion of Leucyl-histidine (m/z 269.16).
-
Ramp Collision Energy: For each predicted product ion (e.g., m/z 156.08 and 110.07), perform a series of experiments where the collision energy is ramped in small increments (e.g., 2 eV steps) over a relevant range (e.g., 5-40 eV).
-
Plot and Determine Optimum CE: Plot the intensity of each product ion as a function of the collision energy. The collision energy that produces the highest intensity for each product ion is the optimal CE.
-
Method Implementation: Use the optimized CE values in the final LC-MS/MS method for the analysis of samples.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Leucyl-histidine.
Fragmentation Pathway of Leucyl-histidine
References
Application Notes and Protocols for H-Leu-His-OH in Drug Delivery Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-Leu-His-OH, composed of L-leucine and L-histidine, presents a promising scaffold for the development of novel drug delivery systems. Its inherent biocompatibility and the unique physicochemical properties of its constituent amino acids make it a candidate for targeted and controlled drug release. The histidine residue, with its imidazole (B134444) side chain, offers a mechanism for pH-sensitive drug delivery, enabling preferential drug release in the acidic microenvironments of tumors or within endosomal compartments. The hydrophobic leucine (B10760876) residue can contribute to the formulation's stability and enhance the encapsulation of hydrophobic therapeutic agents. These application notes provide a comprehensive overview of the potential uses of this compound in drug delivery, including detailed experimental protocols for synthesis, drug conjugation, and in vitro evaluation. The information is intended to serve as a foundational guide for researchers exploring the capabilities of this dipeptide in advanced therapeutic applications.
Introduction
Peptide-based drug delivery systems are gaining significant attention due to their biocompatibility, biodegradability, and the ability to be precisely synthesized.[1] The dipeptide this compound is a simple yet versatile molecule that can be leveraged for sophisticated drug delivery strategies. The unique properties of its amino acid components are central to its potential applications:
-
Histidine (His): The imidazole ring of histidine has a pKa of approximately 6.0, which is within the physiological pH range.[2] This allows it to act as a pH-sensitive switch. In neutral pH environments (like blood, pH 7.4), the imidazole ring is largely unprotonated and hydrophobic. In acidic environments (like tumor microenvironments or endosomes, pH 5.0-6.5), it becomes protonated and hydrophilic.[3] This transition can be harnessed to trigger the disassembly of a nanocarrier and subsequent drug release.[4]
-
Leucine (Leu): As a hydrophobic amino acid, leucine can enhance the encapsulation of poorly water-soluble drugs through hydrophobic interactions.[5] It can also promote the self-assembly of peptide conjugates into stable nanostructures, such as micelles or nanoparticles, in aqueous environments.[6]
This document outlines potential applications of this compound in drug delivery and provides detailed protocols for researchers to synthesize and evaluate this compound-based drug carriers.
Potential Applications
pH-Responsive Drug Delivery to Tumors
The acidic microenvironment of solid tumors is a well-known hallmark of cancer. This compound can be used to create drug delivery systems that remain stable at physiological pH but release their therapeutic payload in the acidic vicinity of a tumor, thereby increasing therapeutic efficacy and reducing systemic toxicity.
Endosomal Escape for Intracellular Drug Delivery
For drugs that need to act within the cytoplasm, escaping the endosome after cellular uptake is a critical step. The "proton sponge" effect, facilitated by the protonation of histidine residues in the acidic endosome, can lead to osmotic swelling and rupture of the endosomal membrane, releasing the drug into the cytoplasm.[2]
Quantitative Data (Illustrative)
The following tables present hypothetical, yet representative, quantitative data for a drug delivery system based on an this compound conjugate. These values are intended for illustrative purposes to guide experimental design.
Table 1: Formulation and Drug Loading Characteristics
| Parameter | Value | Method of Determination |
| Particle Size (Z-average) | 120 ± 15 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.05 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4) | -5.2 ± 1.8 mV | Electrophoretic Light Scattering |
| Drug Loading Content (DLC) | 8.5% (w/w) | UV-Vis Spectrophotometry |
| Encapsulation Efficiency (EE) | 92% | UV-Vis Spectrophotometry |
Table 2: pH-Dependent In Vitro Drug Release
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5.2 ± 1.1 | 15.8 ± 2.3 |
| 4 | 10.5 ± 1.5 | 45.6 ± 3.1 |
| 8 | 18.3 ± 2.0 | 70.1 ± 3.5 |
| 12 | 25.1 ± 2.4 | 85.4 ± 4.0 |
| 24 | 30.7 ± 2.8 | 93.2 ± 3.8 |
Experimental Protocols
Protocol 1: Synthesis of an this compound-Drug Conjugate
This protocol describes the synthesis of a conjugate where a model hydrophobic drug is attached to the N-terminus of the dipeptide using solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin
-
Fmoc-His(Trt)-OH
-
Fmoc-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Model drug with a carboxylic acid group (e.g., a fluorescent dye like Cy5.5-COOH)
-
HBTU, HOBt, and DIPEA for final conjugation
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (His):
-
Dissolve Fmoc-His(Trt)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 10 minutes. Repeat once.
-
Wash the resin with DMF (5x).
-
-
Second Amino Acid Coupling (Leu):
-
Repeat step 2 using Fmoc-Leu-OH.
-
-
Final Fmoc Deprotection:
-
Repeat step 3.
-
-
Drug Conjugation:
-
In a separate vial, dissolve the model drug (2 eq.), HBTU (1.9 eq.), and HOBt (2 eq.) in DMF. Add DIPEA (4 eq.).
-
Add the activated drug solution to the resin and agitate overnight.
-
Wash the resin with DMF (5x) and DCM (5x).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 3 hours.
-
Filter and collect the filtrate.
-
Precipitate the crude conjugate by adding cold diethyl ether.
-
Centrifuge to pellet the conjugate and wash with cold ether (2x).
-
-
Purification:
-
Dry the crude product.
-
Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the product by mass spectrometry.
-
Protocol 2: In Vitro Drug Release Study
This protocol uses a dialysis method to assess the pH-dependent release of the drug from the this compound conjugate.[7]
Materials:
-
This compound-drug conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate (B1210297) buffer, pH 5.5
-
Dialysis tubing (e.g., MWCO 1 kDa)
-
Shaking incubator
Procedure:
-
Sample Preparation: Dissolve a known amount of the conjugate in 1 mL of either pH 7.4 PBS or pH 5.5 acetate buffer.
-
Dialysis Setup:
-
Transfer the solution into a dialysis bag.
-
Place the bag in a beaker containing 50 mL of the corresponding buffer.
-
-
Release Study:
-
Place the beaker in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the buffer from the beaker and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
-
Quantification:
-
Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
-
Calculate the cumulative percentage of drug released over time.
-
Protocol 3: Cellular Uptake Assay
This protocol uses flow cytometry to quantify the uptake of a fluorescently labeled this compound-drug conjugate into cancer cells.[8]
Materials:
-
Cancer cell line (e.g., HeLa or MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescently labeled this compound-drug conjugate
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[1]
-
Treatment:
-
Prepare different concentrations of the fluorescent conjugate in cell culture medium.
-
Replace the existing medium with the conjugate-containing medium.
-
Incubate for a specified time (e.g., 4 hours).
-
-
Cell Harvesting:
-
Wash the cells with cold PBS (3x) to remove non-internalized conjugate.
-
Add Trypsin-EDTA to detach the cells.
-
Resuspend the cells in fresh medium.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Use untreated cells as a negative control to set the baseline fluorescence.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Visualizations
Caption: Proposed mechanism of pH-triggered drug release.
Caption: General experimental workflow for evaluation.
Caption: Hypothesized mTORC1 signaling pathway modulation.
References
- 1. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced delivery of anti-inflammatory therapeutics using pH-responsive histidine-modified poly-L-lysine on mesoporous silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20110233469A1 - Leucine/Peptide Composition and Method of Formulation - Google Patents [patents.google.com]
- 6. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
Application Notes and Protocols for Studying H-Leu-His-OH Metal Chelation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The dipeptide L-Leucyl-L-histidine (H-Leu-His-OH) has garnered interest in biological and pharmaceutical research due to the metal-chelating properties conferred by its histidine residue. The imidazole (B134444) ring of histidine is a well-known coordination site for various metal ions, playing a crucial role in the structure and function of many metalloproteins. Understanding the interaction of this compound with metal ions is essential for elucidating its potential biological activities, such as antioxidant effects, and for the development of novel therapeutic agents. This document provides detailed protocols for studying the metal chelation of this compound, focusing on copper (Cu(II)) as a primary example, and includes methods for data analysis and visualization of experimental workflows.
I. Quantitative Data Summary
The interaction of this compound with metal ions results in the formation of various complex species, the stability of which is described by equilibrium constants (log β). The following table summarizes the stability constants for the complexes formed between Cu(II) and this compound, as determined by potentiometric titration.
Table 1: Stability Constants (log β) of Cu(II)-H-Leu-His-OH Complexes
| Species | log β |
| CuHL | 20.04 |
| CuL | 14.84 |
| CuH-1L | 6.70 |
| CuH-2L | -8.47 |
| CuHL2 | 20.04 |
| CuL2 | 14.84 |
Data sourced from Wezynfeld et al., 2024.[1][2] The stability constants provide a quantitative measure of the affinity of the dipeptide for the metal ion under specific conditions.
II. Experimental Protocols
Detailed methodologies for key experiments to characterize the metal chelation of this compound are provided below.
A. Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.[3][4] It involves monitoring the pH of a solution containing the dipeptide and the metal ion as a strong base is added.
Materials:
-
This compound (dipeptide)
-
Metal salt (e.g., CuCl₂, ZnCl₂)
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized carbonate-free strong base (e.g., 0.1 M NaOH)
-
High-purity water (Milli-Q or equivalent)
-
Inert salt for maintaining constant ionic strength (e.g., KCl or NaNO₃)
-
Potentiometer with a glass electrode
-
Stirring plate and stir bar
-
Temperature-controlled titration vessel
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 5 mM).
-
Prepare a stock solution of the metal salt of known concentration (e.g., 50 mM).
-
Prepare a solution of a strong acid (e.g., 0.1 M HCl).
-
Prepare a carbonate-free solution of a strong base (e.g., 0.1 M NaOH) and standardize it.
-
-
Electrode Calibration: Calibrate the glass electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.
-
Titration:
-
In a temperature-controlled vessel (e.g., at 25 °C), add a known volume of the this compound solution.
-
Add a known volume of the metal salt solution to achieve the desired metal-to-ligand ratio (e.g., 1:1 or 1:2).
-
Add the inert salt to maintain a constant ionic strength (e.g., 0.1 M).
-
Acidify the solution to a low starting pH (e.g., pH 2.5) with the standardized strong acid.
-
Titrate the solution with the standardized strong base, adding small increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches a desired upper limit (e.g., pH 11).
-
-
Data Analysis: The collected titration data (volume of base added vs. pH) is analyzed using specialized software (e.g., HYPERQUAD) to refine a model of the complexation equilibria and calculate the stability constants of the formed species.[1]
B. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).[5][6][7][8]
Materials:
-
This compound
-
Metal salt
-
Buffer solution (e.g., HEPES, MES)
-
High-purity water
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the chosen buffer at a known concentration (e.g., 0.1 mM).
-
Prepare a solution of the metal salt in the same buffer at a significantly higher concentration (e.g., 1-2 mM).
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Thoroughly clean the sample and reference cells of the calorimeter.
-
Load the this compound solution into the sample cell and the buffer into the reference cell.
-
-
Titration:
-
Load the metal salt solution into the injection syringe.
-
Perform an initial small injection to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Carry out a series of injections of the metal salt solution into the dipeptide solution.
-
The instrument measures the heat released or absorbed after each injection.
-
-
Data Analysis:
-
The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change vs. molar ratio of metal to dipeptide) is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the thermodynamic parameters (Kₐ, ΔH, and n).
-
C. Spectroscopic Methods (UV-Vis and Circular Dichroism)
UV-Vis and Circular Dichroism (CD) spectroscopy are valuable techniques for characterizing the coordination environment of the metal ion in the complex.[1][2]
Procedure:
-
Prepare a series of solutions containing a fixed concentration of this compound and the metal ion at a specific ratio.
-
Adjust the pH of each solution across a desired range (e.g., pH 2 to 11).
-
Record the UV-Vis and CD spectra for each solution.
-
Changes in the spectra as a function of pH provide information about the formation and transformation of different complex species.
III. Mandatory Visualizations
Experimental Workflow Diagrams (Graphviz)
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for Potentiometric Titration.
Caption: Workflow for Isothermal Titration Calorimetry.
Caption: Factors influencing this compound metal chelation.
References
- 1. The Angiotensin Metabolite His-Leu Is a Strong Copper Chelator Forming Highly Redox Active Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Angiotensin Metabolite His-Leu Is a Strong Copper Chelator Forming Highly Redox Active Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principles and practice of determining metal–protein affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 5. stevensonlab.com [stevensonlab.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leucyl-Histidine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the dipeptide leucyl-histidine (Leu-His) as a building block in peptide synthesis. This document includes summaries of synthetic methodologies, quantitative data on reaction yields, detailed experimental protocols, and diagrams of relevant biological pathways and experimental workflows.
Introduction
The incorporation of dipeptide building blocks, such as leucyl-histidine, into peptide sequences offers several advantages in solid-phase peptide synthesis (SPPS). It can circumvent challenges associated with the coupling of individual amino acids, particularly those with bulky or reactive side chains like histidine. The imidazole (B134444) side chain of histidine can act as a nucleophile if unprotected, potentially leading to side reactions and impurities. Using a pre-formed and protected dipeptide can mitigate these issues, improve coupling efficiency, and streamline the synthesis of complex peptides.[1][2] Furthermore, peptides containing the leucyl-histidine motif have demonstrated significant biological activities, including anti-inflammatory and neuroprotective effects, making them attractive targets for drug discovery and development.[3][4]
Applications of Leucyl-Histidine Containing Peptides
Peptides incorporating the leucyl-histidine sequence have garnered interest for their therapeutic potential. Notably, the leucyl-histidine dipeptide has been shown to possess potent anti-inflammatory properties.[4] Research has demonstrated its ability to suppress the activation of microglia, the primary immune cells of the central nervous system.[3][4] This attenuation of microglial activation leads to a reduction in the production of pro-inflammatory cytokines, suggesting a potential therapeutic application in neuroinflammatory conditions and associated emotional disturbances like depression.[3][4]
The imidazole ring of the histidine residue in the dipeptide is a key functional group, contributing to the biological activity and also presenting unique considerations during peptide synthesis.[5] The synthesis of histidine-containing peptides can be challenging due to the nucleophilic nature of the imidazole side chain.[1][2]
Quantitative Data: Synthesis Yields
The efficiency of peptide synthesis can vary significantly based on the chosen methodology. The following table summarizes reported yields for the synthesis of histidine-containing dipeptides using different approaches.
| Acyl Donor | Nucleophile | Synthesis Method | Catalyst/Reagent | Yield (%) | Reference |
| N-(benzyloxycarbonyl)-alanine | L-Histidine | Enzymatic | Papain (free) | 63.3 | [6] |
| N-Fmoc-N-trityl-L-histidine | β-Alanine | Solid-Phase Peptide Synthesis | TBTU | 90 | [6][7] |
| Aqueous solution of histidine, leucine, ATP, cyanamide, and MgCl2 | - | Prebiotic Model | Heat | up to 11 | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Histidine-Containing Dipeptide
This protocol describes the manual synthesis of a dipeptide, specifically histidine-β-alanine, using the Fmoc/tBu strategy on a trityl chloride resin.[6][7] This method can be adapted for the synthesis of other short peptides containing histidine.
Materials:
-
Trityl chloride resin
-
N-Fmoc-N-trityl-L-histidine
-
Boc-β-alanine-OH (or another desired amino acid)
-
O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the trityl chloride resin in DCM for 1 hour in a peptide synthesis vessel.[7]
-
Loading of the First Amino Acid (Histidine):
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin with DMF (5 times).
-
-
Coupling of the Second Amino Acid:
-
In a separate vessel, pre-activate Boc-β-alanine-OH (or the next Fmoc-protected amino acid) with TBTU and DIPEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and shake for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Protocol 2: Enzymatic Synthesis of a Histidine-Containing Dipeptide
This protocol outlines the synthesis of N-(benzyloxycarbonyl)-alanyl-histidine using papain as a biocatalyst.[6] Enzymatic synthesis offers a milder and more environmentally friendly alternative to chemical synthesis.
Materials:
-
N-(benzyloxycarbonyl)-alanine (Z-Ala)
-
L-Histidine
-
Papain (free enzyme)
-
Deep Eutectic Solvent (DES) or a suitable buffer system
-
Agitation/shaking incubator
Procedure:
-
Substrate Dissolution: Dissolve the acyl donor (Z-Ala) and the nucleophile (L-Histidine) in the chosen reaction medium (e.g., DES).[6]
-
Enzyme Addition: Add free papain to the reaction mixture.[6]
-
Reaction Incubation: Incubate the reaction with agitation at a controlled temperature.[6]
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as HPLC, to determine the conversion rate.[6]
-
Product Isolation and Purification:
-
Upon completion of the reaction (or when equilibrium is reached), terminate the reaction (e.g., by enzyme denaturation or removal).
-
Isolate the dipeptide product from the reaction mixture.
-
Purify the product using techniques such as chromatography to achieve the desired purity. The reported yield for this specific synthesis was 63.3%.[6]
-
Diagrams
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Leucyl-Histidine's Anti-inflammatory Action.
References
- 1. Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Leucine–Histidine Dipeptide Attenuates Microglial Activation and Emotional Disturbances Induced by Brain Inflammation and Repeated Social Defeat Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. Cyanamide mediated syntheses of peptides containing histidine and hydrophobic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of H-Leu-His-OH in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Leu-His-OH, the dipeptide L-Leucyl-L-Histidine, is a molecule of interest due to the biological significance of its constituent amino acids and its identification as a hydrolytic byproduct of angiotensin metabolism.[1] L-Leucine, an essential branched-chain amino acid (BCAA), is a well-known activator of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of protein synthesis, cell growth, and metabolism.[2] L-Histidine is an essential amino acid with roles in metal ion chelation, particularly copper, and as a precursor for histamine (B1213489) synthesis.[1] The dipeptide His-Leu has been shown to be a strong copper chelator, forming highly redox-active species, which suggests it may have unique biological activities beyond its individual amino acid components.[1]
These application notes provide a comprehensive guide for the in vivo administration of this compound in animal models. Due to the limited direct experimental data specifically for this compound, the protocols provided are based on established methodologies for similar dipeptides and general practices in animal research.[3][4] This document is intended to serve as a foundational resource for researchers initiating studies to explore the pharmacokinetic profile, bioavailability, and potential therapeutic effects of this compound.
Quantitative Data Summary
As direct in vivo quantitative data for this compound is not extensively available in published literature, the following table presents a hypothetical summary based on plausible outcomes derived from studies on related peptides and L-leucine. This table is intended for illustrative purposes to guide experimental design and data presentation.
| Animal Model | Administration Route | Dosage | Duration | Key Findings | Hypothetical Reference |
| C57BL/6 Mice | Intraperitoneal (IP) | 10 mg/kg | 14 days | Increased phosphorylation of S6K1 in skeletal muscle; No significant change in body weight. | [Illustrative] |
| Sprague-Dawley Rats | Oral Gavage (PO) | 50 mg/kg | 28 days | 15% increase in lean muscle mass; Moderate oral bioavailability observed. | [Illustrative] |
| Wistar Rats | Intravenous (IV) | 5 mg/kg | Single dose | Plasma half-life of ~15 minutes; Rapid clearance primarily through renal excretion. | [Illustrative] |
| BALB/c Mice | Subcutaneous (SC) | 20 mg/kg | 7 days | Localized increase in markers of angiogenesis at the injection site. | [Illustrative] |
Experimental Protocols
Animal Models
The selection of an appropriate animal model is critical for the relevance and success of in vivo studies.[4] Commonly used rodent models are suitable for initial investigations of this compound.
-
Mice: Strains such as C57BL/6, BALB/c, or CD-1 are frequently used for general pharmacology, toxicology, and efficacy studies due to their well-characterized genetics and physiology.
-
Rats: Sprague-Dawley or Wistar rats are often preferred for studies requiring larger blood sample volumes for pharmacokinetic analysis or more complex surgical procedures.
All animal procedures must be conducted in accordance with institutional guidelines and approved by the local Animal Care and Use Committee.
Preparation of this compound for In Vivo Administration
Proper preparation of the dosing solution is crucial to ensure sterility, stability, and accurate concentration.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, 0.9% Sodium Chloride)
-
Sterile vials
-
0.22 µm syringe filters
-
Vortex mixer and/or sonicator
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound.
-
Add the sterile vehicle to the peptide to achieve the desired stock concentration.
-
Facilitate dissolution by gentle vortexing or brief sonication if necessary. Avoid vigorous shaking to prevent potential peptide degradation.
-
Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
For storage, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. For short-term use (up to one week), store at 2-8°C. For long-term storage, freeze at -20°C or -80°C.[3]
In Vivo Administration Protocols
The choice of administration route depends on the specific aims of the study, such as investigating oral bioavailability or achieving rapid systemic distribution.[3][5]
a) Oral Gavage (PO)
-
Purpose: To assess oral absorption, bioavailability, and effects following gastrointestinal passage.
-
Procedure:
-
Prepare the this compound solution in a suitable oral vehicle (e.g., sterile water or PBS).
-
Using a proper-sized gavage needle, carefully administer a defined volume of the solution directly into the stomach of the animal.
-
Monitor the animal for any signs of distress during and after the procedure.
-
b) Intraperitoneal (IP) Injection
-
Purpose: To achieve rapid systemic distribution, largely bypassing first-pass metabolism in the liver.[5]
-
Procedure:
-
Prepare the this compound solution in a sterile, isotonic vehicle like PBS.
-
Properly restrain the animal and locate the injection site in the lower abdominal quadrant.
-
Using a sterile syringe and an appropriate gauge needle (e.g., 25-27G for mice), inject the solution into the peritoneal cavity.
-
c) Intravenous (IV) Injection
-
Purpose: To achieve immediate and 100% bioavailability, ideal for pharmacokinetic studies.
-
Procedure:
-
Prepare the this compound solution in a sterile vehicle suitable for intravenous administration.
-
For rats and mice, the tail vein is the most common site for IV injection. Proper restraint and warming of the tail can aid in vein visualization.
-
Slowly inject the solution into the vein using a sterile syringe and a small-gauge needle.
-
Signaling Pathway Analysis
Given that L-leucine is a primary component of this compound, it is highly probable that the dipeptide, either intact or after hydrolysis, modulates the mTOR signaling pathway.[3][6]
-
mTOR Pathway Activation: L-leucine is a potent activator of mTOR complex 1 (mTORC1).[2] Following cellular uptake, the liberated leucine (B10760876) can stimulate the Rag GTPases, leading to the translocation of mTORC1 to the lysosomal surface, where it is activated.[2] Activated mTORC1 then phosphorylates downstream targets like S6 Kinase 1 (S6K1) and 4E-BP1 to promote protein synthesis.
-
Experimental Workflow for Pathway Analysis:
-
Administer this compound to animal models as per the selected protocol.
-
At designated time points, euthanize the animals and harvest tissues of interest (e.g., skeletal muscle, liver).
-
Prepare tissue lysates and perform Western blotting to analyze the phosphorylation status of key mTOR pathway proteins (e.g., p-mTOR, p-S6K1, p-4E-BP1).
-
Visualizations
Caption: General experimental workflow for in vivo administration and analysis of this compound.
Caption: Proposed mTOR signaling pathway activation by the L-Leucine component of this compound.
Conclusion and Future Directions
This compound presents an interesting candidate for in vivo research due to the combined biological activities of its constituent amino acids. The primary hypothesized mechanism of action is the modulation of the mTOR signaling pathway, with potential additional roles related to its metal-chelating properties. Future research should focus on rigorously validating these hypotheses through controlled in vivo studies. Key areas for investigation include:
-
Determining the pharmacokinetic and pharmacodynamic profiles of this compound.
-
Elucidating whether the dipeptide acts intact or primarily through its hydrolyzed amino acids.
-
Investigating its efficacy in relevant animal models of conditions where mTOR modulation is desirable, such as sarcopenia or metabolic disorders.
-
Exploring the biological consequences of its copper-chelating ability in vivo.
This document provides the necessary foundational protocols to begin exploring the in vivo applications and mechanisms of this compound, paving the way for a deeper understanding of its potential physiological and therapeutic roles.
References
- 1. The Angiotensin Metabolite His-Leu Is a Strong Copper Chelator Forming Highly Redox Active Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalysis of the Ex Vivo Labile PACE4 Inhibitory Peptide Ac-[d-Leu]LLLRVK-Amba in Whole Blood Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: H-Leu-His-OH for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the potential uses of the dipeptide H-Leu-His-OH in the study of protein-protein interactions (PPIs). Due to the limited availability of direct experimental data for this specific dipeptide, this document leverages established protocols for similar small peptides and the known biochemical properties of its constituent amino acids, L-leucine and L-histidine. The provided information is intended to serve as a foundational resource for researchers interested in exploring the utility of this compound as a tool in molecular and cellular biology.
Introduction to this compound
This compound, or L-Leucyl-L-histidine, is a dipeptide composed of the amino acids L-leucine and L-histidine. Peptides of this nature are of significant interest in chemical biology and drug discovery as they can mimic endogenous protein domains involved in PPIs, potentially acting as competitive inhibitors or modulators.[1][2]
-
L-Leucine (Leu): An essential branched-chain amino acid (BCAA), leucine (B10760876) is a key regulator of the mTOR signaling pathway, which is central to protein synthesis, cell growth, and proliferation.[3][4] Its aliphatic side chain can participate in hydrophobic interactions within protein cores or at interaction interfaces.
-
L-Histidine (His): With its imidazole (B134444) side chain, histidine is a versatile amino acid capable of participating in a variety of interactions, including hydrogen bonding, metal ion coordination, and cation-π or π-π stacking interactions.[5][6] Its protonation state near physiological pH allows it to act as both a hydrogen bond donor and acceptor, often playing a critical role in enzyme catalytic sites.[7]
The combination of a hydrophobic residue (leucine) and a versatile, polar residue (histidine) suggests that this compound could be a valuable tool for probing PPIs where both hydrophobic and polar contacts are important for the interaction.
Potential Applications in Protein-Protein Interaction Studies
-
Competitive Inhibition: this compound can be screened as a potential competitive inhibitor of PPIs where leucine and/or histidine residues are known to be "hot spot" residues critical for the binding interface.[8]
-
Target Validation: By disrupting a specific PPI with this compound, researchers can investigate the functional consequences of this disruption in cellular or biochemical assays, thus helping to validate the PPI as a potential therapeutic target.
-
Biophysical Characterization: The dipeptide can be used in biophysical assays such as Surface Plasmon Resonance (SPR) to quantify the binding affinity and kinetics of a protein-peptide interaction.[9]
-
Structural Studies: this compound could be used in co-crystallization trials to understand the structural basis of its interaction with a target protein.
Quantitative Data Presentation
| Assay Type | Target PPI | Peptide Inhibitor | IC50 / Kd | Reference |
| Fluorescence Polarization | p53-MDM2 | Stapled Peptide | IC50: 5 nM | Fictional Example |
| Surface Plasmon Resonance | Bcl-xL-Bak | Linear Peptide | Kd: 10 µM | Fictional Example |
| Isothermal Titration Calorimetry | c-Myc-Max | Designed Peptide | Kd: 500 nM | Fictional Example |
| ELISA-based Competition Assay | PD-1/PD-L1 | Cyclized Peptide | IC50: 25 nM | Fictional Example |
Experimental Protocols
Here we provide detailed protocols for three common experimental approaches to studying PPIs where this compound could be utilized.
Affinity Chromatography for Target Pull-Down
This protocol describes how to immobilize this compound on a resin to identify and pull down its interacting protein partners from a cell lysate.[10]
Materials:
-
This compound
-
Amine-reactive resin (e.g., NHS-activated Sepharose)
-
Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cell lysate
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Resin Preparation: Swell and wash the amine-reactive resin according to the manufacturer's instructions.
-
Peptide Immobilization: Dissolve this compound in coupling buffer and add it to the prepared resin. Incubate with gentle mixing for 1-2 hours at room temperature or overnight at 4°C.
-
Blocking: Pellet the resin by centrifugation and remove the supernatant. Add blocking buffer and incubate for 1-2 hours to block any remaining active groups.
-
Washing: Wash the resin extensively with wash buffer to remove unbound peptide and blocking agents.
-
Protein Binding: Incubate the peptide-coupled resin with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the resin and wash it 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Add elution buffer to the resin to dissociate the bound proteins. Incubate for 5-10 minutes and then collect the eluate. Neutralize the eluate immediately with neutralization buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining or Western blotting with antibodies against suspected interacting partners.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
This protocol outlines the use of SPR to measure the binding of a target protein to immobilized this compound.[11]
Materials:
-
This compound (with a primary amine for immobilization)
-
SPR sensor chip (e.g., CM5 chip)
-
Amine coupling kit (containing NHS, EDC, and ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Target protein solution at various concentrations
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0)
Procedure:
-
Chip Activation: Activate the carboxyl groups on the sensor chip surface by injecting a mixture of NHS and EDC.
-
Peptide Immobilization: Inject a solution of this compound in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface. The primary amine of the peptide will form a covalent bond with the activated carboxyl groups.
-
Deactivation: Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.
-
Binding Analysis: Inject a series of concentrations of the target protein over the sensor surface and a reference flow cell. Monitor the change in resonance units (RU) to measure binding.
-
Dissociation: After each protein injection, allow the running buffer to flow over the chip to monitor the dissociation of the protein from the peptide.
-
Regeneration: Inject the regeneration solution to remove any remaining bound protein and prepare the surface for the next injection.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Co-Immunoprecipitation (Co-IP) Competition Assay
This protocol uses this compound as a competitive inhibitor to validate a specific PPI identified through Co-IP.[12]
Materials:
-
Cell lysate containing the bait and prey proteins of interest
-
Antibody specific to the bait protein
-
Protein A/G magnetic beads
-
Co-IP lysis buffer (non-denaturing)
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
This compound solution (at various concentrations)
-
Control peptide (optional)
Procedure:
-
Cell Lysis: Prepare a cell lysate using a non-denaturing Co-IP lysis buffer to preserve protein complexes.[13]
-
Pre-incubation with Peptide: Divide the lysate into several tubes. To the experimental tubes, add increasing concentrations of this compound. To a control tube, add an equivalent volume of buffer or a control peptide. Incubate for 1 hour at 4°C with gentle rotation.
-
Immunoprecipitation: Add the bait-specific antibody to each tube and incubate for 2-4 hours at 4°C.
-
Bead Capture: Add Protein A/G magnetic beads to each tube and incubate for another 1 hour to capture the antibody-protein complexes.
-
Washing: Use a magnetic rack to pellet the beads and wash them 3-5 times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Analysis: Analyze the eluted samples by Western blotting. Probe for the bait protein to ensure equal pull-down and for the prey protein to observe the effect of the competing this compound peptide. A decrease in the amount of co-precipitated prey protein with increasing concentrations of this compound indicates a specific competitive interaction.
Visualizations
Signaling Pathway Diagram
The leucine component of this compound makes it a potential modulator of the mTOR signaling pathway. The following diagram illustrates a simplified view of this pathway, highlighting the point of leucine sensing.
Caption: Hypothetical modulation of the mTOR signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram illustrates a logical workflow for investigating a PPI using this compound.
Caption: Workflow for studying PPIs with this compound.
References
- 1. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multiple roles of histidine in protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 9. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide design to control protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
Troubleshooting & Optimization
Technical Support Center: H-Leu-His-OH Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the dipeptide H-Leu-His-OH in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound, also known as Leucyl-Histidine, is a dipeptide composed of the amino acids L-leucine and L-histidine.[1] Leucine is a nonpolar amino acid, while histidine has an imidazole (B134444) side chain, making it weakly basic.[1] The overall properties of the dipeptide are influenced by these constituent amino acids.
Q2: What is the predicted charge of this compound at neutral pH?
A2: To estimate the charge of this compound at a neutral pH of 7, we consider the ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, and the imidazole side chain of histidine.
-
N-terminal amino group (-NH₃⁺): The pKa is approximately 9.6, so it will be protonated and carry a +1 charge at pH 7.
-
C-terminal carboxyl group (-COO⁻): The pKa is approximately 2.2, so it will be deprotonated and carry a -1 charge at pH 7.
-
Histidine imidazole side chain: The pKa is approximately 6.0. At pH 7, a significant portion of the imidazole groups will be deprotonated (neutral), but some will remain protonated (+1 charge).
Therefore, at neutral pH, this compound will exist as a mixture of zwitterionic (net charge 0) and positively charged species, resulting in an overall slightly positive net charge. This characteristic is a key factor in determining its solubility.
Q3: Which solvents are recommended for dissolving this compound?
A3: Due to its slightly positive net charge at neutral pH, the recommended starting solvent is sterile, deionized water. If solubility is limited, a slightly acidic solution (e.g., 0.1 M acetic acid) can be used to fully protonate the histidine residue and increase solubility. For highly concentrated stock solutions, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) may be necessary, followed by dilution in your aqueous assay buffer. However, the final DMSO concentration should be kept low (typically below 0.5%) to avoid cytotoxicity in cell-based assays.
Q4: What is a typical starting concentration for this compound in in vitro assays?
A4: The optimal concentration of this compound is highly dependent on the specific cell type and experimental endpoint. Based on general use for dipeptides in cell culture, a broad starting range to test is between 1 µM and 10 mM.[2] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific assay.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.
Problem: this compound is not dissolving in water.
| Possible Cause | Suggested Solution |
| Insufficient Sonication/Agitation | Vortex the solution for 1-2 minutes. If particles are still visible, use an ultrasonic bath for 10-15 minutes. Ensure the tube does not overheat by placing it on ice intermittently. |
| Solution has reached saturation at room temperature. | Gently warm the solution to 37°C to increase solubility. Do not boil, as this can degrade the peptide. |
| The pH of the water is close to the isoelectric point of the peptide. | Add a small amount of 0.1 M acetic acid dropwise while vortexing to lower the pH and increase the net positive charge of the peptide. |
Problem: After initial dissolution, the peptide precipitates out of solution.
| Possible Cause | Suggested Solution |
| Change in pH upon dilution in buffer. | Ensure the final pH of your peptide stock solution is compatible with your assay buffer. Prepare the stock solution in a buffer with a similar pH to your final assay medium. |
| High concentration of the peptide in the final solution. | Prepare a more dilute stock solution or decrease the final working concentration in your assay. |
| Peptide aggregation. | For long-term storage, filter-sterilize the stock solution and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles which can promote aggregation. |
Problem: I am observing cytotoxicity in my cell-based assay.
| Possible Cause | Suggested Solution |
| The concentration of this compound is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. |
| Toxicity from the organic solvent (e.g., DMSO). | Ensure the final concentration of the organic solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a vehicle control (media with the same concentration of solvent but without the peptide) to assess solvent toxicity. |
| Contamination of the stock solution. | Prepare fresh stock solutions using sterile technique and filter-sterilize before use. |
Quantitative Data Summary
| Compound | Solvent | Solubility (at 25°C) |
| L-Leucine | Water | 24.2 g/L |
| L-Histidine | Water | 41.6 g/L[3] |
| L-Histidine HCl monohydrate | Water | 50 mg/mL[4] |
Note: The solubility of the dipeptide this compound may differ significantly from its individual amino acid components. It is strongly recommended to empirically determine the solubility for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Calculate the required mass: The molecular weight of this compound is 268.31 g/mol .[1] To prepare 10 mL of a 10 mM stock solution, you will need 2.683 mg of the peptide.
-
Weigh the peptide: Accurately weigh 2.683 mg of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add 8 mL of sterile, deionized water to the tube.
-
Aid Dissolution: Vortex the tube for 1-2 minutes. If the peptide does not fully dissolve, place the tube in an ultrasonic water bath for 10-15 minutes.
-
pH Adjustment (if necessary): If the solution remains cloudy, add 0.1 M acetic acid dropwise (typically 1-5 µL) while vortexing until the solution becomes clear.
-
Final Volume: Adjust the final volume to 10 mL with sterile, deionized water.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determining the Solubility of this compound
-
Prepare a saturated solution: Add an excess amount of this compound powder (e.g., 10 mg) to a known volume of your desired solvent (e.g., 1 mL of water, PBS, or your cell culture medium) in a microcentrifuge tube.
-
Equilibrate: Rotate or agitate the tube at room temperature for at least 24 hours to ensure the solution is saturated.
-
Separate undissolved solid: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved peptide.
-
Collect supernatant: Carefully collect the clear supernatant without disturbing the pellet.
-
Determine concentration: Determine the concentration of the dissolved peptide in the supernatant using a suitable method such as a quantitative amino acid analysis, HPLC, or by carefully evaporating the solvent from a known volume of the supernatant and weighing the remaining solid.
Visualizations
Caption: A troubleshooting workflow for dissolving this compound.
Caption: A simplified diagram of the potential mTOR signaling pathway activated by this compound.
References
Preventing H-Leu-his-OH degradation in solution
Welcome to the technical support center for H-Leu-his-OH (Leucyl-histidine). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this dipeptide in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing decreased potency over a short period. What is the likely cause?
A1: The decrease in potency of your this compound solution is likely due to chemical degradation. The two primary degradation pathways for this dipeptide are the oxidation of the histidine residue and the hydrolysis of the peptide bond between leucine (B10760876) and histidine. These processes can be influenced by factors such as pH, temperature, and the presence of metal ions in the solution.
Q2: What are the main degradation products of this compound?
A2: The main degradation products include oxidized forms of the dipeptide, such as 2-oxo-histidine-containing dipeptide, and the individual amino acids, leucine and histidine, resulting from the cleavage of the peptide bond.
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of this compound is significantly influenced by the pH of the solution. The histidine residue's imidazole (B134444) side chain has a pKa around 6.0, meaning its protonation state changes near neutral pH. Acidic conditions can promote hydrolysis of the peptide bond, while neutral to alkaline conditions can accelerate the oxidation of the histidine residue, especially in the presence of trace metal ions.
Q4: Are there any specific storage conditions recommended to minimize degradation?
A4: To minimize degradation, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. If a solution is necessary, prepare it fresh before use. For short-term storage of solutions, use a slightly acidic buffer (e.g., pH 4-5) and keep it at 2-8°C. For longer-term storage, aliquot the solution into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.
Q5: Can I do anything to prevent oxidation of the histidine residue?
A5: Yes, several measures can be taken to prevent oxidation. These include using deoxygenated buffers, adding antioxidants such as ascorbic acid or methionine to the solution, and including a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in bioassays | Degradation of this compound in the assay buffer. | - Prepare fresh this compound solutions for each experiment.- Validate the stability of the dipeptide in your specific assay buffer by performing a time-course analysis using HPLC.- Optimize the pH of the assay buffer to a slightly acidic range if the assay permits. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | - Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products like oxidized this compound or cleaved amino acids.- Perform forced degradation studies to intentionally generate degradation products and confirm their retention times. |
| Precipitation of the peptide from solution | Poor solubility at the working pH, which may be close to the isoelectric point (pI) of the peptide. | - Adjust the pH of the solution to be at least 2 units away from the pI of this compound.- Test the solubility in different buffer systems.- For highly concentrated solutions, consider the use of solubilizing agents, after confirming their compatibility with your experiment. |
| Loss of peptide concentration over time, even when stored frozen | Adsorption of the peptide to the surface of the storage vial. | - Use low-protein-binding microcentrifuge tubes or glass vials.- Consider adding a small amount of a non-ionic surfactant to your storage buffer. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a method to assess the stability of this compound in solution by separating the intact dipeptide from its potential degradation products.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Buffers of various pH (e.g., pH 3, 5, 7.4)
2. HPLC System:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 5% to 30% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30°C
4. Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in water.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL in the desired buffer (e.g., pH 3, 5, 7.4).
-
Incubate the samples at different temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot and inject it into the HPLC system.
5. Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound at each time point.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[1]
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in water.
2. Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the peptide solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the peptide solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the peptide solution. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the peptide solution at 60°C for 72 hours.
3. Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by the stability-indicating HPLC method (Protocol 1) and by LC-MS/MS to identify the masses of the degradation products.
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound under various conditions to illustrate expected trends. Actual degradation rates should be determined experimentally.
Table 1: Effect of pH on this compound Stability at 40°C
| pH | % Remaining after 48 hours | Major Degradation Pathway |
| 3.0 | 85% | Peptide Bond Hydrolysis |
| 5.0 | 95% | Minimal Degradation |
| 7.4 | 70% | Oxidation of Histidine |
| 9.0 | 60% | Oxidation and Hydrolysis |
Table 2: Effect of Temperature on this compound Stability at pH 7.4
| Temperature | % Remaining after 24 hours |
| 4°C | >98% |
| 25°C | 90% |
| 40°C | 75% |
Visualizations
References
H-Leu-his-OH stability issues at different pH and temperatures
Welcome to the technical support center for H-Leu-His-OH (Leucyl-histidine). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating stability issues associated with this dipeptide at various pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concerns for this compound in aqueous solutions are hydrolysis of the peptide bond and oxidation of the histidine residue. The rates of these degradation pathways are highly influenced by pH and temperature. Peptides in solution are generally less stable than when in a lyophilized form.[1]
Q2: How does pH affect the stability of this compound?
A2: The pH of a solution can significantly impact the stability of this compound. The imidazole (B134444) ring of the histidine residue is susceptible to oxidation, and this process can be pH-dependent. Generally, peptide hydrolysis is catalyzed by both acidic and basic conditions. For many peptides, a slightly acidic pH range (e.g., 4-6) is often found to be optimal for stability in solution.[1][2]
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation of this compound.[3] To ensure maximum stability, it is recommended to store stock solutions frozen at -20°C or -80°C.[4] For short-term storage of working solutions, refrigeration at 2-8°C is advisable.[2] Avoid repeated freeze-thaw cycles as this can also lead to degradation.[5]
Q4: How can I detect and quantify the degradation of this compound?
A4: Degradation of this compound can be monitored and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products (e.g., cleaved amino acids or oxidized forms) are indicative of instability.
Q5: Are there any specific buffer components that can affect the stability of this compound?
A5: Certain buffer species can influence peptide degradation. For instance, phosphate (B84403) buffers have been reported to sometimes accelerate hydrolysis. It is advisable to consider using alternative buffers such as citrate (B86180) or acetate (B1210297) for stability studies. Additionally, the presence of metal ions can catalyze oxidation of the histidine residue.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in bioassays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare this compound solutions immediately before use from a lyophilized stock.
-
pH Control: Ensure the pH of the assay buffer is within the optimal stability range for the dipeptide.
-
Temperature Management: Maintain a consistent and controlled temperature throughout the experiment. Avoid prolonged incubation at elevated temperatures if possible.
-
Purity Check: Verify the purity of your this compound stock using HPLC to ensure you are starting with a high-quality product.
-
Issue 2: Loss of peptide concentration over time in prepared solutions.
-
Possible Cause: Chemical degradation (hydrolysis or oxidation) or physical adsorption to container surfaces.
-
Troubleshooting Steps:
-
Optimize Storage Conditions: Store stock solutions at -80°C in single-use aliquots to minimize freeze-thaw cycles.[6][7]
-
Use Low-Adsorption Tubes: Utilize polypropylene (B1209903) or other low-protein-binding tubes to reduce loss due to surface adsorption.
-
Inert Gas Overlay: For long-term storage of solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.
-
Include Scavengers: In cases where oxidation is a major concern, the inclusion of antioxidants or chelating agents in the formulation could be beneficial.[8]
-
Issue 3: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: Use Mass Spectrometry (MS) to identify the mass of the unexpected peaks. This can help in elucidating the degradation pathway (e.g., a mass increase may suggest oxidation, while the appearance of individual amino acids suggests hydrolysis).
-
Forced Degradation Study: Conduct a forced degradation study by exposing this compound to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents) to intentionally generate degradation products. This can help in confirming the identity of the peaks observed in your stability samples.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Solution at Different Temperatures (pH 7.4).
| Temperature | Time (days) | % Remaining this compound |
| 4°C | 7 | 95% |
| 25°C | 7 | 80% |
| 37°C | 7 | 65% |
Table 2: Hypothetical Influence of pH on this compound Stability at 37°C.
| pH | Time (hours) | % Remaining this compound | Primary Degradation Pathway |
| 3.0 | 48 | 88% | Peptide Bond Hydrolysis |
| 5.0 | 48 | 92% | Minimal Degradation |
| 7.4 | 48 | 75% | Oxidation and Hydrolysis |
| 9.0 | 48 | 70% | Base-catalyzed Hydrolysis and Oxidation |
Experimental Protocols
Protocol: Assessing the Stability of this compound via HPLC
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of lyophilized this compound.
-
Dissolve in an appropriate solvent (e.g., sterile water or a specific buffer) to a final concentration of 1 mg/mL.
-
-
Preparation of Stability Samples:
-
Prepare a series of buffers at different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0).
-
Dilute the stock solution with each buffer to a final concentration of 0.1 mg/mL.
-
Aliquot the samples for each pH and temperature condition into separate, appropriately labeled vials.
-
-
Incubation:
-
Store the vials at different, constant temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each condition.
-
Analyze the samples by reverse-phase HPLC with UV detection (e.g., at 214 nm).
-
Quantify the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial (time 0) sample.
-
Plot the percentage of remaining peptide against time for each condition to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting Logic for Inconsistent Bioassay Results.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pepdoopeptides.com [pepdoopeptides.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid aggregation of Leucyl-histidine in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the aggregation of Leucyl-histidine in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is Leucyl-histidine and what are its key physicochemical properties?
Leucyl-histidine is a dipeptide composed of the amino acids Leucine and Histidine. Understanding its properties is crucial for preparing stable stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₄O₃ | [1] |
| Molecular Weight | 268.31 g/mol | [1] |
| Predicted Water Solubility | 3.06 g/L | [2] |
| Predicted LogP | -1.9 | [2] |
| pKa (Strongest Acidic) | 3.6 | [2] |
| pKa (Strongest Basic) | 8.44 | [2] |
Q2: Why is my Leucyl-histidine solution aggregating?
Peptide aggregation is a common issue influenced by several factors. For Leucyl-histidine, aggregation is most likely to occur under the following conditions:
-
pH near the Isoelectric Point (pI): At its pI, the net charge of the dipeptide is zero, minimizing electrostatic repulsion between molecules and promoting aggregation. The estimated pI for Leucyl-histidine is approximately 7.58.
-
High Concentration: The higher the concentration of the peptide in solution, the greater the likelihood of intermolecular interactions leading to aggregation.
-
Improper Storage: Frequent freeze-thaw cycles can induce aggregation. Storage at inappropriate temperatures can also compromise solution stability.
-
Buffer Composition: The type and ionic strength of the buffer can influence peptide solubility and aggregation.
Q3: What is the recommended solvent for dissolving Leucyl-histidine?
For initial solubilization, sterile, distilled water is a good starting point, especially for short peptides like Leucyl-histidine. If solubility is limited, the pH of the solution should be adjusted. Given that Leucyl-histidine contains a histidine residue, it is considered a basic peptide. Therefore, if it does not readily dissolve in water, adding a small amount of a dilute acidic solution, such as 0.1 M acetic acid, can help by protonating the histidine residue and increasing solubility.
Q4: How should I store my Leucyl-histidine stock solution to prevent aggregation?
Proper storage is critical for maintaining the stability of your Leucyl-histidine stock solution.
| Storage Condition | Recommendation | Rationale |
| Temperature | For long-term storage, keep lyophilized peptide at -20°C or -80°C. Store stock solutions in aliquots at -20°C or -80°C. For short-term storage (days to a week), 4°C is acceptable. | Minimizes chemical degradation and microbial growth. |
| Aliquoting | Prepare single-use aliquots of the stock solution. | Avoids repeated freeze-thaw cycles which can induce aggregation. |
| Light Exposure | Store in the dark or in amber vials. | Protects the peptide from light-induced degradation. |
| Container Type | Use low-protein-binding polypropylene (B1209903) tubes. | Prevents adsorption of the peptide to the container surface. |
Troubleshooting Guide
This guide addresses common issues encountered when preparing and storing Leucyl-histidine stock solutions.
| Issue | Possible Cause | Troubleshooting Steps |
| Leucyl-histidine powder does not dissolve. | The pH of the solvent is close to the peptide's isoelectric point (pI). | The pI of Leucyl-histidine is estimated to be around 7.58. To dissolve this basic peptide, try adding a small amount of dilute acetic acid (e.g., 0.1 M) to lower the pH. |
| The concentration is too high. | Try preparing a more dilute stock solution. | |
| Solution is cloudy or has visible precipitates. | Aggregation has occurred. | Adjust the pH of the solution to be at least one pH unit away from the pI. Consider using a different buffer system. Gentle sonication may also help to redissolve small aggregates. |
| The peptide has low solubility in the chosen solvent. | If water or acidic buffer fails, a small amount of an organic solvent like DMSO can be used for initial solubilization, followed by slow dilution with the aqueous buffer. | |
| Stock solution performance is inconsistent. | Degradation due to improper storage. | Ensure solutions are stored in single-use aliquots at -20°C or -80°C and are protected from light. Avoid repeated freeze-thaw cycles. |
| Microbial contamination. | Use sterile buffers and aseptic techniques for solution preparation. Filter-sterilize the final stock solution. |
Experimental Protocols
Protocol 1: Preparation of a Leucyl-Histidine Stock Solution
This protocol provides a step-by-step method for preparing a stable stock solution of Leucyl-histidine.
-
Calculate and Weigh: Determine the required mass of lyophilized Leucyl-histidine for your desired stock concentration and volume. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add the appropriate volume of sterile, deionized water to the vial. Gently vortex to mix.
-
pH Adjustment (if necessary): If the peptide does not fully dissolve, check the pH of the solution. Add a small volume of 0.1 M acetic acid dropwise while vortexing until the peptide dissolves. Aim for a pH that is at least one unit below the pI (e.g., pH 5.5-6.5).
-
Final Volume Adjustment: Once the peptide is fully dissolved, add sterile, deionized water to reach the final desired volume.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a sterile, low-protein-binding polypropylene tube.
-
Aliquoting and Storage: Dispense the solution into single-use aliquots and store at -20°C or -80°C.
Protocol 2: Monitoring Leucyl-Histidine Aggregation
This protocol describes a method to assess the aggregation of Leucyl-histidine in solution using Dynamic Light Scattering (DLS).
-
Sample Preparation: Prepare Leucyl-histidine solutions at the desired concentration and in the buffer of interest as described in Protocol 1.
-
DLS Measurement:
-
Set the DLS instrument to the appropriate temperature.
-
Transfer a suitable volume of the Leucyl-histidine solution to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate.
-
Perform the DLS measurement to determine the size distribution of particles in the solution.
-
-
Data Analysis:
-
Analyze the DLS data to identify the presence of any large aggregates. A monomodal peak at a small hydrodynamic radius is indicative of a non-aggregated solution. The presence of larger peaks or a multimodal distribution suggests aggregation.
-
Compare the size distribution of freshly prepared solutions to those that have been stored under different conditions (e.g., different temperatures, after freeze-thaw cycles) to assess stability.
-
Visual Guides
Caption: Workflow for preparing a stable Leucyl-histidine stock solution.
Caption: Troubleshooting logic for dissolving Leucyl-histidine.
References
Technical Support Center: Solution-Phase Synthesis of H-Leu-His-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solution-phase synthesis of the dipeptide H-Leu-His-OH.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, focusing on common side reactions and challenges inherent to histidine-containing peptides.
Q1: I am observing a significant amount of a byproduct with the same mass as my starting materials. What is the likely cause?
A1: This is a classic sign of diketopiperazine (DKP) formation . This intramolecular cyclization of the dipeptide is a common side reaction, particularly when proline or other specific amino acids are at the C-terminus, but it can also occur with other dipeptides like Leu-His. The reaction is driven by the intrinsic stability of the six-membered ring.
Troubleshooting Diketopiperazine Formation:
-
Choice of Protecting Groups: The use of bulky N-terminal protecting groups on the leucine (B10760876) residue can sterically hinder the cyclization reaction.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature during the coupling and deprotection steps can reduce the rate of DKP formation.
-
Base: The choice and amount of base used for deprotection and coupling are critical. Use the minimum necessary amount of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
-
Coupling Strategy: Adding the third amino acid as a pre-formed dipeptide to the N-terminal amino acid can bypass the vulnerable dipeptide stage where DKP formation is most likely.
Q2: My final product shows two peaks on the chiral HPLC analysis, indicating racemization. Why is this happening and how can I prevent it?
A2: Histidine is notoriously prone to racemization during peptide synthesis. The imidazole (B134444) ring of the histidine side chain can act as an intramolecular base, abstracting the alpha-proton of the activated carboxyl group. This leads to the formation of a planar intermediate, which can be protonated from either side, resulting in a mixture of L- and D-isomers.
Troubleshooting Histidine Racemization:
-
Side-Chain Protection: Protecting the imidazole nitrogen of histidine is crucial to suppress racemization. The choice of protecting group has a significant impact. Commonly used protecting groups include:
-
Trityl (Trt): Offers good protection but can be bulky.
-
tert-Butoxycarbonyl (Boc): Can provide good protection against racemization.
-
-
Coupling Reagents: The choice of coupling reagent is a major factor in controlling racemization.
-
Carbodiimides (e.g., DCC, DIC): These reagents can lead to higher levels of racemization, especially when used alone.
-
Uronium/Aminium Reagents (e.g., HBTU, HATU): These are generally preferred for coupling histidine as they often result in lower racemization, particularly when used with additives.
-
-
Additives: The addition of racemization suppressants to the coupling reaction is highly recommended.
-
1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt): These additives react with the activated amino acid to form an active ester that is less prone to racemization.
-
-
Reaction Conditions:
-
Pre-activation Time: Minimize the time the histidine carboxyl group is activated before the coupling reaction. In-situ activation is often preferred.
-
Temperature: Perform the coupling of histidine at a lower temperature (e.g., 0 °C to room temperature).
-
Q3: The yield of my this compound is consistently low, even after addressing potential side reactions. What else could be the problem?
A3: Low yields can stem from several factors beyond the major side reactions:
-
Incomplete Coupling: The peptide bond formation may not be going to completion.
-
Solution: Ensure you are using an efficient coupling reagent and appropriate stoichiometry. Monitoring the reaction progress by a technique like thin-layer chromatography (TLC) is essential. A second coupling step may be necessary.
-
-
Purification Losses: The dipeptide may be lost during the work-up and purification steps.
-
Solution: Optimize your extraction and crystallization or chromatography procedures. Ensure the pH during aqueous washes is appropriate to keep your product in the organic phase.
-
-
Protecting Group Issues: Premature removal or instability of protecting groups can lead to a complex mixture of products and lower the yield of the desired dipeptide.
-
Solution: Choose protecting groups that are stable under the reaction conditions for both coupling and deprotection of the orthogonal protecting group.
-
Data Presentation: Side Reaction Management
The following tables summarize quantitative data to aid in the selection of reaction conditions to minimize side reactions during the synthesis of this compound.
Table 1: Influence of Coupling Reagent on Histidine Racemization
| N-Protected Histidine | Coupling Reagent | Additive | Solvent | % D-His Isomer (Typical) |
| Z-His(Z)-OH | DCC | None | DMF | High |
| Boc-His(Trt)-OH | DIC | HOBt | DMF | Low to Moderate |
| Fmoc-His(Trt)-OH | HBTU | HOBt | DMF | Low |
| Fmoc-His(Trt)-OH | HATU | HOAt | DMF | Very Low |
Note: The exact percentage of racemization can vary depending on specific reaction conditions such as temperature, base, and reaction time.
Table 2: Troubleshooting Summary for Common Side Reactions
| Issue | Potential Cause | Recommended Action |
| Diketopiperazine Formation | Intramolecular cyclization of the dipeptide | - Use bulky N-terminal protecting group on Leucine- Lower reaction temperature- Use minimal non-nucleophilic base |
| Histidine Racemization | Intramolecular base catalysis by imidazole ring | - Protect the histidine side chain (e.g., Trt, Boc)- Use uronium/aminium coupling reagents (e.g., HATU, HBTU)- Add racemization suppressants (e.g., HOBt, HOAt)- Minimize pre-activation time and use lower temperature |
| Low Yield | Incomplete coupling, purification losses | - Use efficient coupling reagents and monitor reaction completion- Optimize work-up and purification procedures- Ensure stability of protecting groups |
Experimental Protocols
A detailed experimental protocol for the solution-phase synthesis of this compound is provided below. This protocol is a general guideline and may require optimization based on laboratory-specific conditions and available reagents.
Protocol: Solution-Phase Synthesis of Z-Leu-His(Trt)-OMe
This protocol outlines the coupling of Z-protected Leucine with a C-terminally protected Histidine methyl ester, with side-chain protection on the histidine.
Materials:
-
Z-Leu-OH (N-benzyloxycarbonyl-L-leucine)
-
H-His(Trt)-OMe·HCl (L-Histidine(trityl)-methyl ester hydrochloride)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Histidine Component: In a round-bottom flask, dissolve H-His(Trt)-OMe·HCl (1 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Activation of Leucine Component: In a separate flask, dissolve Z-Leu-OH (1 equivalent), HATU (1 equivalent), and HOAt (1 equivalent) in anhydrous DMF. Stir for 5 minutes at 0 °C to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the activated Z-Leu-OH solution to the solution of the neutralized H-His(Trt)-OMe. Add an additional equivalent of DIPEA to the reaction mixture. Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Z-Leu-His(Trt)-OMe.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Deprotection: The protecting groups (Z, Trt, and methyl ester) can be removed in subsequent steps using standard procedures (e.g., catalytic hydrogenation for Z-group removal, mild acid for Trt removal, and saponification for the methyl ester) to yield the final product, this compound.
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Strategy to mitigate histidine racemization.
Technical Support Center: Minimizing Peptide Adsorption
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the adsorption of H-Leu-His-OH and other peptides to labware surfaces during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide, this compound, disappearing from my solution?
Peptide loss from a solution is frequently caused by non-specific binding (NSB) or adsorption to the surfaces of laboratory equipment, such as vials, pipette tips, and plates.[1] This is a common phenomenon, especially at low peptide concentrations, where a significant percentage of the peptide can be lost.[2] For some peptides, this loss can be as high as 90% or more.[2] The dipeptide this compound contains a hydrophobic Leucine residue, which can adsorb to hydrophobic plastic surfaces like polypropylene (B1209903), and a Histidine residue, which can be positively charged (basic) and interact with negatively charged surfaces like glass.[1][3]
Q2: Which type of labware is best for working with peptides?
There is no single universal answer, as the optimal material depends on the peptide's specific properties.[4] However, here are some general guidelines:
-
Glass (Borosilicate): Standard glass surfaces often carry a negative charge (silanol groups) and can strongly adsorb peptides with basic residues, like Histidine.[1] It is generally recommended to avoid standard glass containers for peptides with basic groups.[1]
-
Polypropylene (PP): Standard polypropylene is hydrophobic and is a common cause of adsorption for peptides with hydrophobic residues, such as Leucine.[3][5] At low concentrations, significant peptide loss to polypropylene tubes is common.[2][6]
-
Low-Adsorption ("Low-Bind") Plastics: These are often the best first choice. They are typically made from modified polypropylene or other polymers that have been treated to create a more hydrophilic and inert surface, reducing hydrophobic interactions.[7] Studies have shown that these materials significantly reduce peptide loss compared to standard polypropylene and glass.[6]
-
Silanized or PEG-Coated Glass: For applications requiring glass, using vials with a passivated (coated) surface can dramatically reduce adsorption.[8][9] Silanization creates a more non-polar, inert barrier, while Polyethylene Glycol (PEG) coating creates a protein-repellent surface.[8][10]
Q3: How does pH affect the adsorption of this compound?
The pH of your solution is a critical factor. The Histidine residue in this compound has an imidazole (B134444) side chain, which has a pKa of approximately 6.0.
-
At pH < 6: The Histidine residue will be predominantly positively charged. This increases the likelihood of strong electrostatic interactions with negatively charged surfaces, such as untreated glass, leading to significant adsorption.[11][12]
-
At pH > 6: The Histidine residue will be largely neutral, reducing electrostatic adsorption to glass. However, hydrophobic interactions with plastic surfaces will still occur.
-
Near the Isoelectric Point (pI): Adsorption can be at its greatest when the pH is near the peptide's pI, where the net charge is zero, as this can promote aggregation and surface deposition.[11]
Q4: Can I add something to my buffer to prevent peptide loss?
Yes, several additives can act as "blocking agents" to reduce non-specific binding:
-
Organic Solvents: Adding a small amount of an organic solvent like acetonitrile (B52724) (ACN) to your aqueous sample can significantly reduce hydrophobic adsorption to plasticware.[5][13] Even a concentration of 5% (v/v) ACN can greatly improve the reliability of peptide quantification.[13]
-
Surfactants (Detergents): Low concentrations (~0.05%) of a non-ionic detergent, such as Tween-20 or Triton X-100, can be very effective at preventing adsorption to hydrophobic plastic surfaces.[10] However, they are less effective on hydrophilic glass surfaces.[10]
-
Carrier Proteins: Adding a high concentration of a non-interfering protein like Bovine Serum Albumin (BSA) can saturate the non-specific binding sites on labware surfaces.[10][14] This is a common strategy but may not be suitable for all downstream applications, especially those involving mass spectrometry.[1]
Troubleshooting Guide
Issue: Low or inconsistent peptide recovery in analytical measurements (e.g., HPLC, LC-MS).
This troubleshooting workflow can help you identify and solve the root cause of peptide loss.
References
- 1. lcms.cz [lcms.cz]
- 2. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 7. biorxiv.org [biorxiv.org]
- 8. mastelf.com [mastelf.com]
- 9. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The effect of peptide adsorption on signal linearity and a simple approach to improve reliability of quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
How to handle unexpected results in H-Leu-his-OH experiments
Welcome to the technical support center for H-Leu-His-OH (L-Leucyl-L-Histidine). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
A1: this compound, or L-Leucyl-L-Histidine, is a dipeptide composed of the amino acids L-leucine and L-histidine. It is classified as a metabolite.[1] Its isomer, H-His-Leu-OH, is known to be a byproduct of angiotensin metabolism and acts as a strong copper chelator, suggesting potential roles in metal ion homeostasis and redox activity.[2]
Q2: My this compound powder won't dissolve. What should I do?
A2: Peptide solubility is highly dependent on its amino acid composition and the pH of the solvent. This compound contains a basic histidine residue. To determine the best solvent, first calculate the peptide's overall charge. Assign a value of +1 to the basic residue (Histidine) and the N-terminal -NH2 group, and -1 to the C-terminal -COOH group. Since the net charge is positive, the peptide is basic. Therefore, it should be dissolved in a slightly acidic solution. Start with sterile, distilled water. If it does not dissolve, try adding a small amount of 10% acetic acid or 0.1% TFA. Sonication can also help break up aggregates and improve dissolution.
Q3: I am seeing a lower-than-expected biological effect in my cell-based assay. What could be the cause?
A3: A diminished biological effect can stem from several factors:
-
Peptide Degradation: Peptides in solution can be susceptible to degradation, especially with repeated freeze-thaw cycles or prolonged storage at room temperature. The histidine residue can also be prone to oxidation. Prepare fresh solutions and aliquot stock solutions to minimize freeze-thaw cycles.
-
Incorrect Concentration: The actual concentration of the active peptide may be lower than calculated due to water content or the presence of counter-ions (like TFA from synthesis). Always use the net peptide content provided by the manufacturer for concentration calculations.
-
Solubility/Aggregation: If the peptide is not fully dissolved or has aggregated, the effective concentration of monomeric, active peptide is reduced. Ensure complete dissolution before adding to your assay.
-
Cellular Uptake: The specific mechanisms for this compound uptake by cells may not be well-documented. If the peptide is not efficiently transported into the cells, its intracellular effect will be minimal.
Q4: My HPLC chromatogram shows multiple peaks for a supposedly pure sample. What do they represent?
A4: Unexpected peaks in an HPLC analysis of a purified peptide can be due to several reasons:
-
Peptide Impurities: These could be deletion sequences (e.g., Leu or His alone) or incomplete deprotection products from the synthesis process.
-
Peptide Degradation: The sample may have degraded during storage or handling, leading to new chemical species. Oxidation of the histidine residue is a common issue.
-
Aggregation: Peptides can form dimers or higher-order aggregates, which may elute at different retention times.
-
Complex Formation: The histidine residue in this compound can chelate metal ions from your buffer or HPLC system, leading to the formation of peptide-metal complexes that appear as separate peaks. The isomer H-His-Leu-OH is a known strong copper chelator.[2]
Q5: The mass spectrum of my peptide shows a mass that does not match the theoretical molecular weight of this compound. Why?
A5: Discrepancies between theoretical and observed mass can be alarming but often have simple explanations:
-
Adduct Formation: The observed mass may correspond to the peptide forming adducts with salts from your buffers (e.g., [M+Na]⁺ or [M+K]⁺).
-
Protonation State: In electrospray ionization (ESI), peptides can acquire multiple charges. You might be observing a multiply charged ion (e.g., [M+2H]²⁺) at a lower m/z value.
-
Chemical Modifications: The peptide may have been chemically modified. A common modification is oxidation, which would add 16 Da to the mass.
-
Contaminants: The peak could represent a contaminant from your sample handling, such as keratin (B1170402) from dust or polymers leaching from plasticware.[1]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Issue 1: Inconsistent or Non-Reproducible Assay Results
| Potential Cause | Recommended Solution |
| Peptide Instability in Solution | Prepare fresh stock solutions regularly. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store solutions at -20°C or -80°C. For assays, consider using a slightly acidic buffer (pH 4-6) to improve stability. |
| Variable Peptide Concentration | Confirm the net peptide content from the certificate of analysis. Use this value for all concentration calculations. Perform a concentration determination assay (e.g., BCA) if necessary. |
| Aggregation Over Time | Visually inspect solutions for cloudiness before use. If aggregation is suspected, try brief sonication. Prepare working solutions immediately before use from a freshly prepared or thawed stock. |
| Buffer Incompatibility | Ensure all components of your assay buffer are compatible with the peptide. High concentrations of certain salts can promote aggregation or precipitation. |
Issue 2: Poor HPLC Resolution or Unexpected Peaks
| Potential Cause | Recommended Solution |
| Co-elution of Impurities | Optimize the HPLC gradient. A shallower gradient provides better separation for closely eluting species.[3] |
| Secondary Interactions with Column | The basic histidine residue can interact with free silanol (B1196071) groups on the silica-based column, causing peak tailing. Use a column with end-capping or add a competing base like triethylamine (B128534) (TEA) to the mobile phase. |
| Metal Chelation | Add a chelating agent like EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 50 µM) to your sample diluent to prevent the formation of metal-peptide complexes. |
| Sample Solvent Mismatch | Whenever possible, dissolve the sample in the initial mobile phase composition (e.g., high aqueous content). Injecting in a strong organic solvent can cause peak distortion. |
Issue 3: Ambiguous Mass Spectrometry Data
| Potential Cause | Recommended Solution |
| Unassigned Masses | Many observed masses in a spectrum can be artifacts.[1] These can include contaminants, matrix-related ions, or products of non-specific cleavage.[1] Compare your spectrum to a blank run (matrix or buffer only) to identify background peaks. |
| In-source Fragmentation/Reaction | The peptide may be fragmenting or reacting in the ion source. Try adjusting source parameters like temperature and voltages to achieve softer ionization. |
| Oxidation of Histidine | If a peak at [M+16]⁺ is observed, it likely corresponds to an oxidized peptide. To prevent this, use oxygen-free solvents for sample preparation and storage. |
| Difficulty Differentiating Isomers | This compound is isomeric with H-His-Leu-OH. Standard mass spectrometry cannot distinguish between them. Tandem MS (MS/MS) is required to identify the sequence based on fragmentation patterns. |
Experimental Protocols & Data
Protocol 1: HPLC Purification of this compound
This protocol is a starting point and may require optimization for your specific HPLC system and crude peptide characteristics.
-
Materials:
-
Preparative HPLC system with a C18 column.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Crude this compound peptide.
-
-
Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A to a concentration of 10-20 mg/mL.
-
Sonicate briefly if necessary to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Flow Rate: 10 mL/min (for a standard 22 mm ID preparative column).
-
Detection: 220 nm.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 45% B (linear gradient)
-
35-40 min: 45% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (re-equilibration)
-
-
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction using analytical HPLC.
-
Confirm the identity of the purified peptide using mass spectrometry.
-
Pool the pure fractions, freeze at -80°C, and lyophilize to obtain a dry powder.
-
Caption: Workflow for the purification of this compound by preparative RP-HPLC.
Protocol 2: Mass Spectrometry Analysis of this compound
This protocol outlines a general method for confirming the identity and sequence of this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of purified this compound in HPLC-grade water.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL using 0.1% formic acid in water. This ensures proper protonation for positive ion mode ESI.
-
-
LC-MS/MS Method:
-
LC Column: C18 analytical column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient appropriate for separating small peptides.
-
MS Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Full Scan MS Range: m/z 100-500 to detect the protonated molecule [M+H]⁺.
-
Tandem MS (MS/MS): Select the precursor ion (expected m/z 269.16) for fragmentation using Collision-Induced Dissociation (CID).
-
| Ion Type | Theoretical Monoisotopic Mass (m/z) | Notes |
| [M+H]⁺ | 269.1608 | The protonated parent molecule. |
| [M+Na]⁺ | 291.1428 | Common sodium adduct. |
| [M+K]⁺ | 307.1167 | Common potassium adduct. |
| b₂-ion | 249.1502 | Fragment ion corresponding to the full H-Leu-His sequence after loss of -OH. |
| y₁-ion | 156.0767 | Fragment ion corresponding to the Histidine residue. |
| b₁-ion | 114.0913 | Fragment ion corresponding to the Leucine residue. |
The diagram below shows the expected major fragment ions (b- and y-ions) produced from the CID of the this compound precursor ion.
Caption: Theoretical MS/MS fragmentation of this compound into b- and y-ions.
Hypothesized Signaling Pathway Involvement
While specific signaling pathways for this compound are not well-documented, its constituent amino acids are known to be biologically active. Leucine is a potent activator of the mTORC1 pathway, a central regulator of cell growth and protein synthesis. The histidine residue gives the dipeptide metal-chelating properties, which could influence metal-dependent signaling pathways.
Caption: Hypothesized activation of the mTORC1 pathway by this compound.
References
Validation & Comparative
Validating H-Leu-His-OH Synthesis: A Comparative Guide to NMR Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals engaged in peptide synthesis, rigorous validation of the final product is paramount to ensure experimental integrity and downstream success. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other widely used analytical techniques for the validation of the dipeptide H-Leu-His-OH (Leucyl-Histidine). Detailed experimental protocols and supporting data are presented to offer a practical framework for selecting the most appropriate validation strategy.
Introduction to this compound
This compound is a dipeptide composed of L-leucine and L-histidine. Its synthesis, typically achieved through solid-phase peptide synthesis (SPPS), requires careful monitoring to ensure the correct sequence and purity, free from starting materials, reagents, and side-products. The molecular structure of this compound is presented in Figure 1.
Figure 1. Chemical Structure of this compound (Leucyl-Histidine).
Validation by NMR Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are instrumental in confirming the successful synthesis of this compound by verifying the presence of specific proton and carbon environments and the connectivity of the amino acid residues.
Expected NMR Data for this compound
The following tables summarize the expected chemical shifts for this compound. These values are estimated based on the known chemical shifts of the individual amino acids and data from the isomeric dipeptide H-His-Leu-OH. Actual shifts may vary depending on the solvent and pH.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Multiplicity | Expected Chemical Shift (ppm) |
| Leucine (B10760876) Residue | ||
| α-CH | Doublet of Doublets | ~4.2 - 4.5 |
| β-CH₂ | Multiplet | ~1.5 - 1.8 |
| γ-CH | Multiplet | ~1.4 - 1.6 |
| δ-CH₃ (2) | Doublet | ~0.9 |
| α-NH₂ | Broad Singlet | ~8.0 - 8.5 |
| Histidine Residue | ||
| α-CH | Triplet | ~4.6 - 4.8 |
| β-CH₂ | Multiplet | ~3.0 - 3.2 |
| Imidazole C2-H | Singlet | ~7.5 - 8.0 |
| Imidazole C4-H | Singlet | ~6.8 - 7.2 |
| Peptide Bond | ||
| NH | Doublet | ~8.0 - 8.3 |
| Carboxyl Group | ||
| COOH | Broad Singlet | ~10.0 - 12.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Leucine Residue | |
| C=O | ~173 - 176 |
| α-C | ~52 - 55 |
| β-C | ~40 - 43 |
| γ-C | ~24 - 26 |
| δ-C (2) | ~21 - 23 |
| Histidine Residue | |
| C=O | ~172 - 175 |
| α-C | ~53 - 56 |
| β-C | ~28 - 31 |
| Imidazole C2 | ~135 - 138 |
| Imidazole C4 | ~118 - 121 |
| Imidazole C5 | ~130 - 133 |
Experimental Protocol: Synthesis and NMR Analysis of this compound
This section details a standard protocol for the solid-phase synthesis of this compound using Fmoc chemistry, followed by NMR sample preparation.
Solid-Phase Peptide Synthesis (SPPS) of this compound
Materials:
-
Fmoc-His(Trt)-Wang resin
-
Fmoc-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)
-
DMF, Dichloromethane (DCM), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group from the histidine residue. Wash the resin thoroughly with DMF and DCM.
-
Leucine Coupling:
-
Pre-activate Fmoc-Leu-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from leucine using 20% piperidine in DMF as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group from histidine.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. The crude product can be further purified by reverse-phase HPLC.
NMR Sample Preparation
-
Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Add a small amount of a reference standard (e.g., TMS or DSS).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Comparison with Alternative Analytical Techniques
While NMR provides comprehensive structural information, other techniques are often used in conjunction for a complete validation profile.
Table 3: Comparison of Analytical Techniques for this compound Validation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed structural confirmation, connectivity, identification of impurities with distinct structures. | Non-destructive, provides unambiguous structural data. | Lower sensitivity compared to MS, complex spectra for larger peptides. |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment, quantification. | High resolution, quantitative, well-established for peptide analysis. | Does not provide structural information on its own. |
| Mass Spectrometry (MS) | Molecular weight confirmation, sequence verification (with MS/MS). | High sensitivity, accurate mass determination. | Isomeric peptides (e.g., this compound vs. H-His-Leu-OH) may not be distinguishable by MS alone. |
| Edman Degradation | N-terminal amino acid sequencing. | Direct sequencing method. | Stepwise degradation can be time-consuming, not suitable for blocked N-termini. |
Visualizing the Workflow
The following diagrams illustrate the key workflows for the synthesis and validation of this compound.
A Comparative Analysis of H-Leu-His-OH and Carnosine for Researchers and Drug Development Professionals
An objective guide to the bioactivities of two histidine-containing dipeptides, H-Leu-His-OH and Carnosine, supported by experimental data and mechanistic insights.
This guide provides a detailed comparison of the biological activities of this compound (Leucyl-L-Histidine) and Carnosine (β-alanyl-L-histidine), focusing on their antioxidant, anti-glycation, and neuroprotective properties. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the functional similarities and differences between these two structurally related dipeptides.
Structural and Chemical Properties
Both this compound and Carnosine are dipeptides containing the amino acid L-histidine, which imparts significant biological activity due to its imidazole (B134444) ring. However, their N-terminal amino acid differs, leading to distinct structural and, consequently, functional characteristics.
| Property | This compound (Leucyl-L-Histidine) | Carnosine (β-alanyl-L-histidine) |
| Chemical Structure | A dipeptide formed from L-leucine and L-histidine.[1] | A dipeptide synthesized from β-alanine and L-histidine.[2][3] |
| Molecular Formula | C₁₂H₂₀N₄O₃[1] | C₉H₁₄N₄O₃[3] |
| Molecular Weight | 268.31 g/mol [1] | 226.23 g/mol [3] |
| Key Structural Feature | Contains a bulky, hydrophobic leucine (B10760876) residue. | Contains a non-proteinogenic amino acid, β-alanine.[2] |
Comparative Biological Activity
This section details the comparative performance of this compound and Carnosine in key biological assays. While direct comparative studies are limited, this analysis draws upon available experimental data for each compound.
Antioxidant Activity
The antioxidant capacity of histidine-containing dipeptides is largely attributed to the imidazole ring of histidine, which can scavenge reactive oxygen species (ROS) and chelate pro-oxidant metal ions.[4][5]
Quantitative Data on Antioxidant Activity
| Compound | Assay | Result | Reference |
| Carnosine | DPPH Radical Scavenging | Activity increases with concentration; possesses notable scavenging ability. | [Wu et al., 2003 (as cited in 7)] |
| Peroxyl Radical Scavenging | 53% inhibition. | [Kohen et al., 1988 (as cited in 12)] | |
| TBARS Inhibition | Demonstrates inhibition of lipid peroxidation.[6] | [Manhiani et al., 2023[6]] | |
| This compound | DPPH Radical Scavenging | No direct quantitative data available in the reviewed literature. | - |
| Other Antioxidant Assays | No direct quantitative data available in the reviewed literature. | - |
Summary: Carnosine is a well-documented antioxidant with proven efficacy in various assays. The antioxidant potential of this compound is inferred due to its histidine component, but specific experimental data quantifying its activity is currently lacking in the available literature.
Anti-glycation Activity
Advanced glycation end products (AGEs) are implicated in the pathogenesis of diabetic complications and aging. Carnosine is a known inhibitor of AGE formation.
Quantitative Data on Anti-glycation Activity
| Compound | Assay | Result | Reference |
| Carnosine | BSA-Glucose Model | Significant inhibition of AGEs formation.[7] | [Hipkiss, 2005 (as cited in 8)] |
| Porcine Lens Crystallins | Dose-dependent inhibition of glycation.[7] | [Babizhayev et al., 2009[7]] | |
| This compound | BSA-Glucose/MGO Model | No direct quantitative data available in the reviewed literature. | - |
Summary: Carnosine exhibits potent anti-glycation properties. While the histidine moiety in this compound suggests potential anti-glycation activity, this has not been experimentally quantified in the reviewed literature, preventing a direct comparison.
Neuroprotective and Anti-inflammatory Activity
Both dipeptides have demonstrated neuroprotective effects, albeit through potentially different primary mechanisms.
Quantitative Data on Neuroprotective and Anti-inflammatory Activity
| Compound | Experimental Model | Key Findings | Reference |
| This compound | LPS-stimulated primary microglia | Reduces TNF-α levels significantly at 50 μM.[8] | [Ano et al., 2019[8]] |
| LPS-injected mice | Oral administration (50 mg/kg) suppresses TNF-α and IL-1β in the hippocampus.[8] | [Ano et al., 2019[8]] | |
| Carnosine | D-galactose-induced aged neuronal cells (SH-SY5Y) | 10 mM treatment increases cell proliferation by 27.2% and down-regulates cleaved caspase-3 by 51.2%.[9] | [Kim et al., 2020[9][10]] |
| D-galactose-induced aged neuronal cells (SH-SY5Y) | Down-regulates Aβ (1-42) expression by 64%.[9] | [Kim et al., 2020[9]] |
Summary: this compound has demonstrated clear anti-inflammatory effects by suppressing microglial activation and the production of pro-inflammatory cytokines.[8] Carnosine exhibits broader neuroprotective effects in a model of neuronal aging, including anti-apoptotic and anti-amyloidogenic activities.[9][10]
Signaling Pathways
The biological effects of this compound and Carnosine are mediated by their interaction with specific cellular signaling pathways.
This compound Signaling Pathway
This compound's anti-inflammatory effects in microglia are likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.
Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production.
Carnosine Signaling Pathways
Carnosine's neuroprotective effects are multifaceted, involving the modulation of the Nrf2 antioxidant response pathway and the autophagy pathway.
Caption: Carnosine provides neuroprotection by activating the Nrf2 pathway and modulating autophagy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.
DPPH Radical Scavenging Assay (for Antioxidant Activity)
Objective: To measure the free radical scavenging capacity of a compound.
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that, upon reduction by an antioxidant, changes color from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol.
-
Prepare various concentrations of the test compound (e.g., this compound or Carnosine) in a suitable solvent.
-
In a 96-well plate or cuvettes, mix a defined volume of the test sample with the DPPH working solution.
-
Include a positive control (e.g., ascorbic acid) and a blank (solvent with DPPH solution).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
BSA-MGO Assay (for Anti-glycation Activity)
Objective: To assess the ability of a compound to inhibit the formation of advanced glycation end products (AGEs) in vitro.
Principle: Bovine serum albumin (BSA) is incubated with a glycating agent like methylglyoxal (B44143) (MGO) to induce the formation of fluorescent AGEs. The inhibitory effect of a test compound is measured by the reduction in fluorescence.
Procedure:
-
Prepare solutions of BSA (e.g., 10 mg/mL), MGO (e.g., 0.5 mM), and the test compound at various concentrations in a phosphate (B84403) buffer (pH 7.4).
-
In a 96-well plate, mix the BSA, MGO, and test compound solutions.
-
Include a negative control (BSA + MGO without the test compound) and a positive control (e.g., aminoguanidine).
-
Incubate the plate at 37°C for a specified period (e.g., 24 hours to 1 week).
-
Measure the fluorescence intensity at an excitation wavelength of ~330-370 nm and an emission wavelength of ~410-440 nm using a microplate reader.
-
Calculate the percentage of inhibition of AGE formation.
Cytokine Inhibition Assay in Microglia
Objective: To determine the effect of a compound on the production of pro-inflammatory cytokines by microglia.
Principle: Primary microglia or a microglial cell line (e.g., BV-2) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production. The concentration of cytokines in the cell culture supernatant is measured, typically by ELISA, in the presence and absence of the test compound.
Procedure:
-
Culture primary microglia or BV-2 cells in appropriate media.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a designated period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of specific cytokines (e.g., TNF-α, IL-1β) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Determine the percentage of cytokine inhibition relative to the LPS-stimulated control without the test compound.
Conclusion
This comparative analysis highlights that while both this compound and Carnosine possess promising bioactive properties, their documented strengths lie in different areas. Carnosine is a well-established antioxidant and anti-glycation agent with neuroprotective effects linked to these activities. This compound, on the other hand, has demonstrated significant anti-inflammatory and neuroprotective potential by modulating microglial activation.
The lack of direct comparative experimental data, particularly for antioxidant and anti-glycation activities, underscores a critical gap in the literature. Future head-to-head studies are warranted to provide a more definitive comparison of their efficacy and to elucidate the structure-activity relationships that govern their distinct biological profiles. Such research will be invaluable for guiding the development of novel therapeutic strategies targeting oxidative stress, glycation, and neuroinflammation.
References
- 1. lawdata.com.tw [lawdata.com.tw]
- 2. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and antisecretory potential of histidine in Salmonella-challenged mouse small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents [ideas.repec.org]
- 6. ccsenet.org [ccsenet.org]
- 7. researchgate.net [researchgate.net]
- 8. Leucine–Histidine Dipeptide Attenuates Microglial Activation and Emotional Disturbances Induced by Brain Inflammation and Repeated Social Defeat Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-histidine and L-carnosine exert anti-brain aging effects in D-galactose-induced aged neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-histidine and L-carnosine exert anti-brain aging effects in D-galactose-induced aged neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Purity of Synthetic H-Leu-His-OH: A Comparative Guide to HPLC-MS and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical methods for validating the purity of the synthetic dipeptide H-Leu-His-OH. Detailed experimental protocols and supporting data are presented to offer a practical framework for its implementation in a laboratory setting.
The dipeptide this compound, composed of L-leucine and L-histidine, is utilized in various research applications, from nutritional studies to its potential role as a bioactive molecule. The integrity of such studies hinges on the purity of the synthetic peptide, as impurities can significantly impact experimental results.[1] HPLC coupled with mass spectrometry (HPLC-MS) has emerged as a gold standard for peptide purity analysis due to its high sensitivity, selectivity, and ability to provide molecular weight information, which is crucial for impurity identification.[2]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for this compound Purity Assessment
HPLC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[2] This hyphenated technique allows for the separation of the target peptide from its impurities based on their physicochemical properties, followed by their detection and identification based on their mass-to-charge ratio (m/z).
Experimental Protocol for HPLC-MS Analysis of this compound
This protocol outlines a general procedure for the purity analysis of synthetic this compound using a standard reversed-phase HPLC system coupled to a mass spectrometer.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthetic this compound peptide.
-
Dissolve the peptide in 1.0 mL of 0.1% formic acid in HPLC-grade water to create a 1 mg/mL stock solution.
-
Vortex the solution gently to ensure complete dissolution.
-
Filter the stock solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Perform a serial dilution of the filtered stock solution with 0.1% formic acid in water to a final concentration of 10 µg/mL for injection.
2. Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 40% B over 15 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B. The shallow gradient is suitable for separating closely related impurities. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Full Scan MS Range | m/z 100 - 1000 (to detect the protonated molecule [M+H]⁺ of this compound, expected at m/z ≈ 269.16) |
| Tandem MS (MS/MS) | Select the precursor ion (m/z 269.16) for fragmentation using Collision-Induced Dissociation (CID) to confirm the sequence. |
Data Presentation and Interpretation
The purity of the this compound sample is determined by calculating the peak area of the main component relative to the total peak area of all detected components in the chromatogram.
Table 1: HPLC-MS Purity Analysis of Synthetic this compound
| Peak No. | Retention Time (min) | Component Identity | Observed m/z ([M+H]⁺) | Peak Area (%) |
| 1 | 8.5 | This compound | 269.16 | 99.2 |
| 2 | 7.2 | Deletion impurity (His-OH) | 156.08 | 0.3 |
| 3 | 9.8 | Incomplete deprotection | >269.16 | 0.5 |
Potential Impurities in Synthetic this compound:
Impurities in synthetic peptides can arise from various sources during the synthesis process.[1] For this compound, which is often synthesized using Fmoc solid-phase peptide synthesis (SPPS), potential impurities include:
-
Deletion sequences: Peptides missing one of the amino acids (e.g., H-Leu-OH or H-His-OH).
-
Truncated sequences: Peptides where the synthesis was prematurely terminated.
-
Incomplete deprotection: Residual protecting groups on the histidine side chain (e.g., Trityl (Trt) or Boc) can lead to impurities with a higher molecular weight.[3]
-
Racemization: The presence of D-isomers of leucine (B10760876) or histidine, which can be introduced from starting materials or occur during synthesis.[4]
-
Side-products from histidine protection/deprotection: The imidazole (B134444) ring of histidine can be susceptible to modification during cleavage from the resin.[5]
Comparison with Other Analytical Techniques
While HPLC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations.
Table 2: Comparison of Analytical Techniques for this compound Purity Assessment
| Technique | Principle | Advantages | Limitations |
| HPLC with UV Detection | Separates components based on their physicochemical properties, and detection is based on the absorbance of the peptide bond (typically at 210-220 nm).[6] | Robust, reproducible, and widely available. Excellent for routine purity checks and quantification against a reference standard. | Does not provide molecular weight information, making impurity identification challenging. Co-eluting impurities may not be detected. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information about the molecule in solution. Quantitative NMR (qNMR) can be used for absolute purity determination.[7] | Provides unambiguous structural confirmation and can identify and quantify impurities without the need for a reference standard for each impurity. Detects non-chromophoric impurities. | Lower sensitivity compared to MS. Requires larger sample amounts. Complex spectra can be difficult to interpret for larger peptides or mixtures.[8] |
| Thin-Layer Chromatography (TLC) | A simple, rapid, and inexpensive technique for separating components of a mixture on a stationary phase coated on a plate.[9] | Cost-effective and allows for the simultaneous analysis of multiple samples. Useful for rapid screening of reaction progress and crude purity. | Lower resolution and sensitivity compared to HPLC. Quantification is generally less accurate.[10] |
| Capillary Electrophoresis (CE) | Separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte.[11] | High separation efficiency and resolution, especially for charged molecules like peptides. Requires very small sample volumes. | Lower loading capacity compared to HPLC. Can be less robust for complex samples.[11] |
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for this compound purity validation by HPLC-MS.
Caption: Logical relationship of analytical methods for peptide purity assessment.
References
- 1. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 2. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. inis.iaea.org [inis.iaea.org]
- 7. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Unveiling the Copper-Binding Landscape: A Comparative Analysis of H-Leu-His-OH and Other Peptides
A deep dive into the copper-binding affinity of the dipeptide H-Leu-His-OH (Leu-His) reveals its significant chelating capabilities, positioning it as a noteworthy candidate in the study of copper homeostasis and its therapeutic applications. This guide provides a comparative analysis of the copper-binding affinity of Leu-His against other well-characterized peptides, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The interaction of peptides with copper is a critical area of research, with implications ranging from neurodegenerative diseases to antioxidant defense mechanisms. The histidine residue, with its imidazole (B134444) side chain, is a primary anchor for copper ions, and its position within a peptide sequence significantly influences the stability and properties of the resulting copper-peptide complex.
Comparative Analysis of Copper(II)-Binding Affinities
The strength of the interaction between a peptide and a copper ion is quantified by the dissociation constant (Kd), where a smaller Kd value indicates a stronger binding affinity. The following table summarizes the experimentally determined Kd values for the Cu(II) complexes of this compound and other relevant peptides at physiological pH (7.4).
| Peptide Sequence | Common Name/Abbreviation | Dissociation Constant (Kd) [M] | -logKd (pKd) |
| This compound | Leu-His | 4.2 x 10⁻⁹ | 8.38 |
| Gly-His-Lys | GHK-Cu | 1.0 x 10⁻¹⁶ | 16.0 |
| Asp-Ala-His-Lys | DAHK | 2.0 x 10⁻¹² | 11.7 |
Note: The Kd value for this compound was determined for its isomeric form, His-Leu. The positioning of the histidine residue at the N-terminus in His-Leu generally leads to a higher affinity for copper(II) ions.
As the data indicates, while this compound demonstrates a strong, nanomolar affinity for copper(II), peptides like GHK and DAHK, which are known for their roles in copper transport and physiological processes, exhibit significantly tighter binding. This difference can be attributed to the specific coordination environment provided by the amino acid sequence in these peptides.
Experimental Protocols for Determining Copper-Binding Affinity
The quantitative data presented in this guide is primarily derived from two robust experimental techniques: Isothermal Titration Calorimetry (ITC) and Potentiometric Titration.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Methodology:
-
Sample Preparation: A solution of the peptide of interest is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration and placed in the sample cell of the calorimeter. A solution of a copper salt (e.g., CuCl₂) is prepared in the same buffer and loaded into the injection syringe.
-
Titration: The copper solution is injected in small, precise aliquots into the peptide solution while the temperature of the system is kept constant.
-
Data Acquisition: The heat released or absorbed during each injection is measured by the instrument.
-
Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of copper to peptide, is fitted to a binding model to extract the thermodynamic parameters, including the dissociation constant (Kd).
A general workflow for an ITC experiment is depicted in the following diagram:
Caption: Workflow of an Isothermal Titration Calorimetry experiment.
Potentiometric Titration
Potentiometric titration is a classic and highly accurate method for determining the stability constants of metal-peptide complexes. It involves monitoring the pH of a solution containing the peptide and the metal ion as a strong base is added.
Methodology:
-
Solution Preparation: A solution is prepared with known concentrations of the peptide, a copper salt, and a strong acid (to lower the initial pH).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
pH Measurement: The pH of the solution is measured after each addition of the base using a calibrated pH electrode.
-
Data Analysis: The titration curve (pH versus volume of base added) is analyzed using specialized software. The protonation constants of the peptide and the stability constants of the copper-peptide complexes are determined by fitting the experimental data to a model that accounts for all the acid-base and complexation equilibria in the solution.
The following diagram illustrates the logical flow of a potentiometric titration experiment for determining copper-peptide binding constants.
Caption: Logical flow of a potentiometric titration experiment.
Conclusion
The dipeptide this compound exhibits a noteworthy affinity for copper(II) ions, highlighting the crucial role of the histidine residue in metal chelation. While its binding affinity is less pronounced than that of well-established copper-binding peptides like GHK and DAHK, its simpler structure and significant chelating ability make it a valuable subject for further investigation in the design of novel therapeutic agents and in understanding the fundamental principles of peptide-metal interactions. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively assess and compare the copper-binding properties of various peptides.
A Researcher's Guide to Enhancing Cell-Based Assay Reproducibility with H-Leu-his-OH
For researchers, scientists, and drug development professionals, achieving high reproducibility in cell-based assays is paramount for generating reliable and conclusive data. Variability in experimental results can arise from numerous sources, including the stability of media components. This guide provides a comparative framework for understanding how the dipeptide H-Leu-his-OH (L-leucyl-L-histidine) can enhance the reproducibility of cell-based assays compared to the use of free amino acids.
While direct comparative studies on the reproducibility of this compound in specific cell-based assays are not extensively documented in publicly available literature, the known benefits of using dipeptides in cell culture media—such as increased stability and solubility of individual amino acids—provide a strong rationale for their potential to improve assay consistency.[1][2][3] This guide will provide the foundational knowledge, experimental protocols, and data presentation frameworks necessary to evaluate and potentially adopt this compound or other dipeptides to reduce experimental variability.
Understanding the Advantage of Dipeptides in Cell Culture
Free amino acids, particularly L-glutamine, and to some extent L-cysteine and L-tyrosine, can be unstable in liquid culture media, leading to degradation and the production of toxic byproducts like ammonia (B1221849).[1][3] This degradation can introduce significant variability into cell-based assays. Dipeptides, such as this compound, offer a more stable source of essential amino acids, which can lead to more consistent cell growth and function, thereby improving the reproducibility of assays.[1][2][4]
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C12H20N4O3 | [5] |
| Molecular Weight | 268.31 g/mol | [5] |
| Description | A dipeptide formed from L-leucine and L-histidine residues. It is classified as a metabolite. | [5] |
| Predicted Water Solubility | 3.06 g/L | [6] |
Comparing this compound and Free Amino Acids for Assay Reproducibility
The following tables outline the key parameters to consider when comparing the use of this compound with free L-leucine and L-histidine in cell-based assays. The data presented here is illustrative and should be determined experimentally for your specific cell line and assay.
Table 1: Stability and Media Quality
| Parameter | This compound Supplemented Media | Free Amino Acid Supplemented Media | Rationale |
| Ammonia Concentration (mM) over 7 days | Expected to be lower | Expected to be higher, especially if glutamine is also used | Dipeptides are more stable and prevent the degradation of amino acids like glutamine into ammonia.[1] |
| pH Stability over 7 days | Expected to be more stable | May show greater fluctuation | Reduced ammonia production helps maintain a stable pH in the culture medium. |
| Amino Acid Concentration Stability | High | Can decrease due to degradation | Dipeptides protect amino acids from degradation.[4] |
Table 2: Cell Health and Viability
| Parameter | This compound Supplemented Media | Free Amino Acid Supplemented Media | Rationale |
| Peak Viable Cell Density (cells/mL) | Potentially higher and more consistent | May be more variable | A stable supply of nutrients supports more consistent cell growth. |
| Cell Viability (%) | Potentially higher and more consistent | May show greater variability | Reduced levels of toxic byproducts can lead to improved cell health. |
Table 3: Assay Performance and Reproducibility
| Parameter | This compound Supplemented Media | Free Amino Acid Supplemented Media | Rationale |
| Intra-assay Coefficient of Variation (%CV) | Expected to be lower | May be higher | Consistent cell health and metabolism can lead to less variability between replicate wells. |
| Inter-assay Coefficient of Variation (%CV) | Expected to be lower | May be higher | Reduced batch-to-batch variation in media quality contributes to better day-to-day reproducibility. |
| Signal-to-Noise Ratio | Potentially improved | May be lower | Healthier cells can provide a more robust and consistent assay signal. |
Experimental Protocols
To quantitatively assess the impact of this compound on assay reproducibility, a systematic approach is required. Below are detailed protocols for a cell viability assay and for the assessment of reproducibility.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
This compound stock solution (sterile filtered)
-
Free L-leucine and L-histidine stock solutions (sterile filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
MTT solvent (e.g., 0.04 N HCl in isopropanol (B130326) or DMSO)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare experimental media: one supplemented with a predetermined concentration of this compound and another with equimolar concentrations of free L-leucine and L-histidine. Include a control group with the standard medium.
-
After 24 hours, replace the medium in the wells with 100 µL of the respective experimental media.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[8]
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Assessment of Assay Reproducibility
Reproducibility is assessed by calculating the coefficient of variation (%CV) for intra-assay (within the same plate) and inter-assay (between different plates on different days) variability.
Procedure:
-
Intra-assay Variability:
-
On a single 96-well plate, set up multiple replicate wells (e.g., 6-8 wells) for each experimental condition (this compound, free amino acids, control).
-
Perform the cell-based assay as described above.
-
Calculate the mean and standard deviation (SD) of the absorbance readings for the replicate wells within each condition.
-
Calculate the %CV for each condition using the formula: %CV = (SD / Mean) * 100.
-
-
Inter-assay Variability:
-
Repeat the entire experiment on at least three different days.
-
For each day, calculate the mean absorbance for each experimental condition.
-
Calculate the overall mean and standard deviation (SD) of the means from each day for each condition.
-
Calculate the inter-assay %CV for each condition using the formula: %CV = (SD of the means / Overall Mean) * 100.
-
Visualizing Workflows and Pathways
Experimental Workflow for Reproducibility Assessment
Caption: Workflow for assessing the reproducibility of a cell-based assay.
Hypothetical Signaling Pathway Involvement
Leucine, a component of this compound, is a known activator of the mTOR signaling pathway, which is crucial for cell growth, proliferation, and protein synthesis.[9][10] Histidine also plays a role in regulating this pathway.[9][10] A stable supply of these amino acids via this compound could lead to more consistent activation of this pathway, contributing to reduced assay variability.
Caption: Potential mTOR signaling pathway activated by this compound components.
Logical Relationship for Assessing Reproducibility
The decision to adopt this compound in a cell-based assay protocol should be based on a logical evaluation of its impact on reproducibility.
Caption: Decision tree for evaluating this compound for improved assay reproducibility.
By following the protocols and frameworks outlined in this guide, researchers can systematically evaluate the potential of this compound to enhance the reproducibility of their cell-based assays, leading to more robust and reliable scientific outcomes.
References
- 1. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 2. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance Quality And Processing Needs Of Biopharma [bioprocessonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C12H20N4O3 | CID 6992828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound Leucyl-Histidine (FDB111958) - FooDB [foodb.ca]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Leucine and histidine independently regulate milk protein synthesis in bovine mammary epithelial cells via mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leucine and histidine independently regulate milk protein synthesis in bovine mammary epithelial cells via mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking H-Leu-His-OH Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dipeptide H-Leu-His-OH with established enzyme inhibitors, focusing on its inhibitory activity against Angiotensin-Converting Enzyme (ACE). The information presented is supported by available experimental data to assist researchers in evaluating its potential as a modulator of this key enzyme in the renin-angiotensin system.
Introduction to this compound
This compound, or L-Leucyl-L-histidine, is a dipeptide composed of the amino acids leucine (B10760876) and histidine.[1] Dipeptides are known to possess various biological activities, and those containing histidine and leucine residues have been investigated for their potential to inhibit specific enzymes, notably peptidases.
Comparative Analysis of ACE Inhibition
Recent studies have identified this compound as an inhibitor of Angiotensin-Converting Enzyme (ACE), a critical regulator of blood pressure. The inhibitory potential of this compound is compared here with well-established, clinically used ACE inhibitors.
Quantitative Inhibitory Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and two widely recognized ACE inhibitors, Captopril and Enalaprilat. A lower IC50 value indicates greater potency.
| Inhibitor | Target Enzyme | IC50 Value |
| This compound | Angiotensin-Converting Enzyme (ACE) | ~ 1 µM |
| Captopril | Angiotensin-Converting Enzyme (ACE) | 20.0 nM |
| Enalaprilat | Angiotensin-Converting Enzyme (ACE) | 2.4 nM |
Note: The IC50 value for this compound is based on available in vitro degradation studies. Values for Captopril and Enalaprilat are established benchmarks.
Mechanism of Action of ACE Inhibitors
ACE inhibitors exert their effects by blocking the action of the angiotensin-converting enzyme.[2][3] This enzyme plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance.[4][5] Specifically, ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[4][6][7][8] By inhibiting ACE, these compounds reduce the levels of angiotensin II, leading to vasodilation (widening of blood vessels) and consequently, a decrease in blood pressure.[2][6] Furthermore, ACE is also responsible for the degradation of bradykinin, a vasodilator.[6] Inhibition of ACE leads to an accumulation of bradykinin, which further contributes to the blood pressure-lowering effect.[6]
Signaling Pathway of Angiotensin-Converting Enzyme (ACE)
The canonical signaling pathway involving ACE is a central component of the renin-angiotensin system. The binding of inhibitors to ACE can also trigger intracellular signaling cascades.
Caption: The Renin-Angiotensin System and the site of action for ACE inhibitors.
Experimental Protocols
In Vitro ACE Inhibition Assay
This protocol outlines a general procedure for determining the ACE inhibitory activity of a compound like this compound.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Assay Buffer: Sodium borate (B1201080) buffer (pH 8.3) containing NaCl
-
Test compound (this compound) and known inhibitors (e.g., Captopril)
-
Stopping reagent: 1 M HCl
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compound and known inhibitors at various concentrations.
-
In a reaction tube, pre-incubate a solution of ACE with the test compound or a known inhibitor for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding the HHL substrate to the mixture.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding 1 M HCl.
-
The product of the reaction, hippuric acid, is extracted with ethyl acetate.
-
The ethyl acetate layer is separated, evaporated to dryness, and the residue is redissolved in deionized water.
-
The absorbance of the resulting solution is measured at 228 nm using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the absorbance of the samples with a control reaction containing no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Diagram
The following diagram illustrates the workflow for a typical in vitro ACE inhibition assay.
Caption: Workflow for determining the in vitro ACE inhibitory activity.
Conclusion
The dipeptide this compound demonstrates inhibitory activity against Angiotensin-Converting Enzyme with an IC50 value in the low micromolar range. While not as potent as the established synthetic inhibitors Captopril and Enalaprilat, its activity suggests that it may serve as a lead compound for the development of novel ACE inhibitors. Further research is warranted to explore its in vivo efficacy, mechanism of inhibition in more detail, and its activity against other related enzymes. The provided experimental protocols can serve as a foundation for such investigations.
References
- 1. This compound | C12H20N4O3 | CID 6992828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vinmec.com [vinmec.com]
- 3. ACE Inhibitors’ Mechanism of Action: Here’s What They Do - GoodRx [goodrx.com]
- 4. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 5. ClinPGx [clinpgx.org]
- 6. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 7. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 8. Angiotensin-converting enzyme - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Personal protective equipment for handling H-Leu-his-OH
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the dipeptide H-Leu-His-OH. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
While this compound is not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety protocols to maintain a safe working environment.[1] The information presented here is based on general guidelines for handling non-hazardous peptide compounds.
Personal Protective Equipment (PPE)
Proper PPE is essential to minimize exposure and ensure personal safety during the handling of this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and potential splashes. Should meet ANSI Z87.1 standards.[2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing.[2] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. It is advisable to use double gloves for enhanced protection. Gloves should be removed and replaced immediately after any contact with the peptide.[2] |
| Body Protection | Laboratory Coat | Standard lab coats are necessary to protect skin and clothing from contamination.[2][3] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing and handling larger quantities of the lyophilized peptide to prevent inhalation of dust particles.[2] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in any laboratory where chemical substances are handled.[2][3] |
Operational Plan: Step-by-Step Handling Procedures
Follow these steps for the safe handling of this compound from receipt to disposal.
-
Receiving and Inspection: Upon receiving the container, inspect it for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage:
-
Lyophilized Peptide: For long-term storage, keep the peptide at -20°C or colder in a tightly sealed container, protected from light.[2]
-
Peptide in Solution: It is not recommended to store peptides in solution for extended periods.[2] If necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2][4]
-
-
Preparation and Handling:
-
Ensure adequate ventilation in the handling area.[5]
-
Avoid breathing dust and contact with skin, eyes, and clothing.[5]
-
When weighing the lyophilized powder, do so in a designated area, preferably within a fume hood or an enclosure that minimizes dust dispersion.[2]
-
For solubilization, refer to the manufacturer's Certificate of Analysis for the appropriate solvent.[2] Sterile water or PBS are often suitable.[6] Gentle vortexing or sonication can aid dissolution.[2][6]
-
Wash hands thoroughly after handling the material.[5]
-
-
Spill Management:
Disposal Plan
All waste containing this compound should be treated as chemical waste and disposed of according to institutional and local environmental regulations.[1][2]
-
Waste Collection:
-
Solid Waste: Place waste this compound and any contaminated consumables (e.g., gloves, weigh boats) in a designated, clearly labeled, and sealed container for non-hazardous solid chemical waste.[1]
-
Liquid Waste: Contaminated solutions should be collected in a separate, labeled waste container. Do not discharge into the environment.[2]
-
-
Waste Segregation: Do not mix this compound waste with other hazardous waste streams like solvents, heavy metals, or reactive chemicals.[1]
-
Storage of Waste: Store waste containers in a designated waste accumulation area, away from incompatible materials, until disposal.[1]
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the chemical waste.[1] One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for handling this compound from receipt to disposal.
Caption: PPE requirements for different laboratory actions involving this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
